4-(1-Methyl-1H-imidazol-2-yl)phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-(1-methylimidazol-2-yl)phenol |
InChI |
InChI=1S/C10H10N2O/c1-12-7-6-11-10(12)8-2-4-9(13)5-3-8/h2-7,13H,1H3 |
InChI Key |
LGLUKMPMASUBFW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2=CC=C(C=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Scalable Synthesis of 4-(1-Methyl-1H-imidazol-2-yl)phenol
Executive Summary
Target Molecule: 4-(1-Methyl-1H-imidazol-2-yl)phenol CAS Registry Number: (Generic search often maps to salts/derivatives; exact CAS depends on hydration/salt form) Molecular Formula: C₁₀H₁₀N₂O Molecular Weight: 174.20 g/mol
This guide details the synthesis of this compound, a critical pharmacophore found in various bioactive agents, including tubulin inhibitors and adrenergic receptor ligands. The amphoteric nature of the phenolic imidazole presents unique purification challenges. This document outlines two distinct synthetic pathways:
-
The Process Route (Route A): A scalable, cost-effective condensation strategy utilizing the Radziszewski reaction, ideal for multigram to kilogram batches.
-
The Discovery Route (Route B): A transition-metal-catalyzed C-H activation method for rapid analog generation and late-stage functionalization.
Strategic Retrosynthesis
To ensure regiochemical integrity, the synthesis is best approached by constructing the imidazole ring first or coupling pre-formed heterocycles. Direct methylation of 2-(4-hydroxyphenyl)imidazole is discouraged due to competing O-alkylation (phenol pKa ~10) vs. N-alkylation (imidazole pKa ~14.4). Therefore, a protection-deprotection strategy using a methyl ether (anisole) handle is the standard for high-purity isolation.
Figure 1: Retrosynthetic analysis showing the convergent "Anisole Intermediate" strategy.
Route A: The Process Route (Stepwise Cyclization)
Best for: Scale-up (>10g), cost efficiency, and avoiding heavy metals.
Phase 1: Imidazole Ring Formation
The synthesis begins with the classic Radziszewski condensation. We utilize 4-methoxybenzaldehyde to prevent side reactions involving the phenol.
-
Reagents: 4-Methoxybenzaldehyde (1.0 eq), Glyoxal (40% aq., 1.0 eq), Ammonium Acetate (4.0 eq).
-
Solvent: Methanol or Acetic Acid.
-
Conditions: Reflux (65–110°C) for 4–12 hours.
Protocol:
-
Dissolve 4-methoxybenzaldehyde (13.6 g, 100 mmol) in Methanol (100 mL).
-
Add Glyoxal solution (40% w/w in H₂O, 11.5 mL, 100 mmol).
-
Slowly add Ammonium Acetate (30.8 g, 400 mmol) at room temperature.
-
Heat to reflux.[1][2] The solution will darken (orange/brown). Monitor by TLC (10% MeOH/DCM).
-
Workup: Cool to 0°C. Add concentrated NH₄OH to pH 10. The product, 2-(4-methoxyphenyl)-1H-imidazole , often precipitates. Filter and wash with cold water. If no precipitate, remove MeOH in vacuo, dilute with water, and extract with Ethyl Acetate.
-
Yield: Typically 75–85%.
Phase 2: Regioselective N-Methylation
Direct methylation of the NH-imidazole. Since the tautomers are equivalent, N1-methylation yields the desired core.
-
Reagents: Methyl Iodide (1.1 eq) or Dimethyl Carbonate (green alternative), K₂CO₃ (2.0 eq).
-
Solvent: DMF or Acetone.
Protocol:
-
Suspend 2-(4-methoxyphenyl)-1H-imidazole (10 g, 57.4 mmol) and K₂CO₃ (15.8 g, 115 mmol) in DMF (50 mL).
-
Cool to 0°C. Dropwise add Methyl Iodide (3.9 mL, 63 mmol). Caution: Exothermic.
-
Stir at RT for 3 hours.
-
Workup: Pour into ice water (300 mL). The product 4-(1-methyl-1H-imidazol-2-yl)anisole will precipitate as a white/off-white solid.
-
Purification: Recrystallize from Ethyl Acetate/Hexane if necessary.
Phase 3: Demethylation to Target
Cleavage of the methyl ether to reveal the phenol.
-
Reagents: 48% HBr (aq) or BBr₃ (in DCM).
-
Preferred Method (Scalable): HBr reflux.
Protocol:
-
Dissolve the methylated intermediate (5 g) in 48% HBr (50 mL).
-
Reflux (130°C bath) for 6–12 hours.
-
Critical Workup: The product exists as the HBr salt.
-
Final Purification: Recrystallize from Ethanol or Acetonitrile.
Route B: The Discovery Route (C-H Activation)
Best for: Rapid analog generation, library synthesis, and late-stage diversification.
This route utilizes "Direct Arylation," avoiding the need for pre-functionalized imidazole precursors (like 2-bromo-1-methylimidazole).
Mechanism: Pd-Catalyzed C-H Arylation
The C2 position of 1-methylimidazole is the most acidic (pKa ~33) and prone to C-H activation via a CMD (Concerted Metalation-Deprotonation) mechanism.
Figure 2: Simplified catalytic cycle for the C2-arylation of 1-methylimidazole.
Protocol:
-
Reactants: 1-Methylimidazole (1.5 eq), 4-Bromoanisole (1.0 eq).
-
Catalyst: Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%).
-
Base: Cs₂CO₃ (2.0 eq) – Cesium is critical for the CMD mechanism.
-
Solvent: DMF or DMAc (Anhydrous).
-
Conditions: Heat at 140°C for 12–24 hours under Argon.
-
Workup: Filter through Celite, dilute with water, extract with EtOAc. Purify via flash chromatography (DCM/MeOH gradient).
-
Deprotection: Proceed with HBr or BBr₃ as in Route A.
Analytical & Purification Data
Physicochemical Properties[1][3][5][6][7][8]
-
Appearance: White to pale yellow crystalline solid.
-
Solubility: Soluble in DMSO, Methanol, dilute acid, and dilute base. Poorly soluble in water (at pH 7) and non-polar solvents (Hexane).
-
pKa: ~9.8 (Phenol), ~6.5 (Imidazole conjugate acid).
Characterization (Expected)
| Technique | Key Signals (DMSO-d6) | Interpretation |
| 1H NMR | δ 9.80 (s, 1H) | Phenolic -OH (Exchangeable) |
| δ 7.50 (d, 2H), 6.90 (d, 2H) | Para-substituted benzene ring (AA'BB' system) | |
| δ 7.15 (d, 1H), 6.95 (d, 1H) | Imidazole C4/C5 protons | |
| δ 3.70 (s, 3H) | N-Methyl group | |
| 13C NMR | ~158 ppm | Phenolic C-OH carbon |
| ~145 ppm | Imidazole C2 (Quaternary) | |
| ~34 ppm | N-Methyl carbon | |
| MS (ESI) | [M+H]+ = 175.2 | Protonated molecular ion |
Safety & Troubleshooting
Critical Control Points
-
Regioselectivity (Route A): Ensure the imidazole ring is formed before methylation. Attempting to condense methylamine, glyoxal, and aldehyde in one pot often leads to 1,3-dimethylimidazolium byproducts or oligomers.
-
Demethylation (Step 3): If using BBr₃, maintain strictly anhydrous conditions at -78°C to 0°C. Quench carefully with MeOH. HBr is more robust but requires high heat.
-
Amphoteric Isolation: The product can trap salts. If the ash content is high after neutralization, perform a final recrystallization from hot ethanol or acetonitrile.
References
-
Radziszewski Reaction: Radziszewski, B. (1882). "Über die Constitution des Lophins und verwandter Verbindungen". Berichte der deutschen chemischen Gesellschaft, 15(2), 1493–1496. Link
-
C-H Activation: Bellina, F., et al. (2006). "Palladium-catalyzed direct arylation of heteroaromatics". Chemical Reviews, 110(2), 1082–1146. Link
- General Imidazole Synthesis: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
- Demethylation Protocols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
Sources
- 1. sctunisie.org [sctunisie.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101914061A - Preparation method of 2-phenyl-(4)5-hydroxymethyl imidazoles compound - Google Patents [patents.google.com]
Unlocking the Therapeutic Promise of 4-(1-Methyl-1H-imidazol-2-yl)phenol: A Strategic Research Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of medicinal chemistry, the strategic combination of known pharmacophores is a powerful approach to generating novel molecules with significant therapeutic potential. The compound 4-(1-Methyl-1H-imidazol-2-yl)phenol is a prime example of such a design, integrating the versatile 1-methyl-1H-imidazole core with a reactive phenol group. The imidazole ring is a privileged scaffold found in a multitude of FDA-approved drugs and natural biomolecules, known for conferring a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] Concurrently, the phenol moiety is a classic antioxidant and a key structural element in numerous pharmaceuticals, capable of critical hydrogen bonding interactions and metabolic transformations.[4][5]
This technical guide presents a comprehensive, strategy-driven framework for the systematic evaluation of this compound. Recognizing the limited publicly available data on this specific molecule, this document serves not as a review of existing knowledge, but as a detailed roadmap for its complete biological characterization. We provide a logical, tiered research cascade—from initial in silico analysis and synthesis to broad-spectrum biological screening, deep mechanistic investigation, and preliminary in vivo validation. Each stage is detailed with not only step-by-step protocols but also the underlying scientific rationale, ensuring a robust and self-validating discovery process.
Foundational Stage: Synthesis, Physicochemical Profiling, and Computational Assessment
A rigorous investigation begins with a solid foundation: the synthesis of high-purity material and a thorough understanding of its fundamental chemical and physical properties. This initial phase is critical for ensuring the reliability and reproducibility of all subsequent biological data.
Synthesis and Structural Elucidation
The synthesis of this compound can be achieved through established organic chemistry methodologies, such as a multi-component condensation reaction. A representative synthetic workflow is outlined below.
Caption: High-level workflow for the synthesis and verification of the target compound.
Post-synthesis, absolute confirmation of the chemical structure and purity is mandatory. This is achieved through a battery of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FT-IR), comparing the empirical data with theoretical values.[6][7]
In Silico and Physicochemical Profiling
Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using computational tools, combined with experimental determination of key physicochemical parameters, is essential for gauging the compound's drug-likeness.
Table 1: Predicted and Experimental Physicochemical Properties
| Parameter | Predicted Value / Experimental Goal | Scientific Rationale and Significance |
| Molecular Weight | 174.19 g/mol | Fully compliant with Lipinski's Rule of Five (<500 Da), favoring oral bioavailability. |
| cLogP | 1.5 - 2.2 | Suggests optimal lipophilicity for cell membrane permeability without excessive hydrophobicity.[8] |
| Topological Polar Surface Area (TPSA) | ~40-50 Ų | TPSA < 140 Ų is a strong indicator of good oral bioavailability.[8] |
| Aqueous Solubility | > 50 µg/mL | The phenol and imidazole groups should confer adequate solubility. This must be experimentally verified to ensure suitability for biological assays. |
| Chemical Stability | Stable at pH 4.0-7.4 | Assessment of stability in buffer is crucial for interpreting assay results and determining potential shelf-life. |
| Plasma Protein Binding | < 95% | High plasma protein binding can limit the free fraction of the drug available to exert its effect. |
Tier 1: Broad-Spectrum Biological Activity Screening
To efficiently identify the most promising therapeutic avenue, a broad screening approach is employed. Based on the known activities of imidazole and phenol derivatives, the primary screening panel will focus on antimicrobial, anticancer, and anti-inflammatory activities.[9][10][11]
Antimicrobial Susceptibility Testing
The imidazole core is fundamental to many antimicrobial agents.[1][10] A systematic evaluation against a panel of pathogenic microbes is a logical starting point.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in appropriate growth media (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland standard) of test organisms, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Pseudomonas aeruginosa), and yeast (Candida albicans).[6][10]
-
Inoculation: Add the microbial inoculum to each well. Include positive controls (e.g., vancomycin, ciprofloxacin) and negative (vehicle) controls.
-
Incubation: Incubate plates at 37°C for 18-24 hours (bacteria) or 35°C for 24-48 hours (fungi).
-
MIC Determination: The MIC is defined as the lowest compound concentration that completely inhibits visible growth.
Anticancer Cell Viability Assay
Imidazole derivatives have been investigated as inhibitors of key cancer-related pathways, such as sirtuins.[12]
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity
-
Cell Plating: Seed a panel of human cancer cell lines (e.g., A549 - lung, NCI-H460 - lung, MCF-7 - breast) into 96-well plates and allow for attachment over 24 hours.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compound for 72 hours.
-
Cell Fixation: Gently fix the cells with 10% trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with 0.4% SRB solution, which binds to cellular proteins.
-
Quantification: Wash away unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution. Measure the absorbance at 510 nm. The IC50 (concentration causing 50% growth inhibition) can be calculated from the dose-response curve.
In Vitro Anti-inflammatory Assessment
Phenolic compounds are known antioxidants, and many imidazole-containing molecules modulate inflammatory pathways.[9][11]
Protocol 3: Pro-inflammatory Cytokine Inhibition in Immune Cells
-
Cell Seeding: Plate human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1) in 96-well plates.
-
Pre-treatment: Incubate cells with non-toxic concentrations of the test compound for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: Co-incubate for 18-24 hours.
-
Cytokine Analysis: Collect the cell culture supernatant and measure the concentration of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using an Enzyme-Linked Immunosorbent Assay (ELISA). A dose-dependent reduction in cytokine secretion indicates anti-inflammatory activity.
Tier 2: Deep Dive into Mechanism of Action (MoA)
Should a promising activity be identified in Tier 1—for example, potent inhibition of TNF-α release—the subsequent phase is dedicated to understanding how the compound works. A focused investigation into the relevant cellular signaling pathways is required.
MoA Hypothesis: Targeting a Key Inflammatory Kinase
We can hypothesize that the compound's anti-inflammatory effect is mediated through the inhibition of a critical kinase in the inflammatory signaling cascade, such as a member of the Mitogen-Activated Protein Kinase (MAPK) family (e.g., p38α).
Caption: Hypothesized MoA via inhibition of the p38 MAPK signaling pathway.
MoA Validation: Kinase Assays and Phospho-Protein Analysis
Protocol 4: Western Blot for Pathway Phosphorylation
-
Cell Treatment: Treat macrophages with the test compound for 1 hour, followed by a short stimulation with LPS (15-30 minutes).
-
Protein Extraction: Lyse the cells immediately in a buffer containing phosphatase and protease inhibitors.
-
Immunoblotting: Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies specific for the phosphorylated (active) forms of p38 MAPK and its downstream substrate, MK2. Also, probe for total protein levels as a loading control.
-
Analysis: A dose-dependent decrease in the levels of phospho-p38 and phospho-MK2 in compound-treated cells would strongly support the hypothesized MoA.
Tier 3: In Vivo Proof-of-Concept
The ultimate test of a compound's potential is its efficacy and safety in a living organism. This final investigative stage bridges the gap between in vitro activity and preclinical viability.
Pharmacokinetics and Acute Safety
Prior to efficacy testing, a single-dose pharmacokinetic study in rodents is performed to understand the compound's half-life (T½), maximum concentration (Cmax), and bioavailability. This is accompanied by an acute toxicology study to identify the maximum tolerated dose (MTD).
In Vivo Efficacy Model
Protocol 5: Mouse Model of LPS-Induced Endotoxemia
-
Animal Dosing: Administer the test compound to groups of mice (e.g., BALB/c) at several doses (based on MTD and PK data) via an appropriate route (e.g., oral gavage). Include vehicle and positive control (e.g., dexamethasone) groups.
-
LPS Challenge: After the appropriate pre-treatment time, administer a non-lethal dose of LPS via intraperitoneal injection to induce systemic inflammation.
-
Blood Collection: At the time of peak cytokine response (e.g., 90 minutes post-LPS), collect blood via cardiac puncture.
-
Efficacy Readout: Measure the levels of serum TNF-α using ELISA. A statistically significant, dose-dependent reduction in TNF-α levels in the compound-treated groups relative to the vehicle control group provides in vivo proof-of-concept for its anti-inflammatory activity.
Conclusion and Path Forward
This technical guide has delineated a comprehensive, multi-tiered strategy for the thorough investigation of this compound. By systematically progressing from foundational characterization and broad biological screening to deep mechanistic studies and in vivo validation, researchers can build a robust data package that clearly defines the compound's therapeutic potential. The privileged imidazole and phenol scaffolds present a strong rationale for this investigation, suggesting a high probability of discovering novel biological activity. Successful completion of this research program will provide the critical insights necessary to justify and guide further preclinical development, marking the first step in translating a promising chemical entity into a potential future therapeutic.
References
- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-[(1H-BENZO[D]IMIDAZOL-2YL)METHYL]PHENOL DERIVATIVES. (2022, March 21).
- SYNTHESIS, CHARACTERIZATION AND THEORETICAL CALCULATION OF 4-(((1H-IMIDAZOL-2-YL)METHYLENE)AMINO)PHENOL. (2022, August).
-
Arora, M., Choudhary, S., & Silakari, O. (2020). In silico guided designing of 4-(1H-benzo[d]imidazol-2-yl)phenol-based mutual-prodrugs of NSAIDs: synthesis and biological evaluation. SAR and QSAR in Environmental Research, 31(10), 761–784. [Link]
- Synthesis, Characterization and Biological Activity of Imidazole Derivatives. (2021).
- Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (n.d.).
- Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. (n.d.). ChemRxiv.
- SYNTHESIS, BIOLOGICAL ACTIVITIES AND CHARACTERIZATION OF SOME SUBSTITUTED OXIME IMIDAZOLES. (n.d.). JETIR.
- Synthesis and Biological Evaluation of Novel Imidazole Deriv
-
Rani, A., Sharma, A., Kajal, A., et al. (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. Scientific Reports, 13(1), 4659. [Link]
- In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (n.d.).
- 4-[N-(1H-imidazol-2-ylmethyl)-4-methylanilino]phenol - Molecular Properties. (n.d.). MolForge.
- 4-(1H-imidazol-2-yl)phenol. (n.d.). Sigma-Aldrich.
- 2-(1H-imidazol-4-yl)phenol. (n.d.). PubChem.
-
Gurbanov, A. V., et al. (2023). Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. Molecules, 28(6), 2600. [Link]
- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. (2017, August 11). Longdom Publishing.
- 4-(Imidazol-1-yl)phenol. (n.d.). TargetMol.
- 4-(Imidazol-1-yl)phenol. (n.d.). Santa Cruz Biotechnology.
- Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. (2023, March 4).
- 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol. (n.d.). MedChemExpress.
- What is Phenol used for?. (2024, June 15).
-
M, P., & T, W. (2023). Phenol Toxicity. In StatPearls. StatPearls Publishing. [Link]
- 4-(Imidazol-1-yl)phenol 97. (n.d.). MilliporeSigma.
- 4-(1H-Benzo[d]imidazol-2-yl)phenol. (n.d.). TCI Chemicals.
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. jetir.org [jetir.org]
- 3. longdom.org [longdom.org]
- 4. What is Phenol used for? [synapse.patsnap.com]
- 5. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 4-[N-(1H-imidazol-2-ylmethyl)-4-methylanilino]phenol (CID 4774) - Molecular Properties & Analysis | MolForge [molforge.ai]
- 9. In silico guided designing of 4-(1H-benzo[d]imidazol-2-yl)phenol-based mutual-prodrugs of NSAIDs: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data of 4-(1-Methyl-1H-imidazol-2-yl)phenol (NMR, IR, Mass Spec)
[1]
Part 1: Compound Identity & Significance[1]
This compound is a 2-substituted imidazole where the N1 position is methylated and the C2 position bears a para-hydroxyphenyl moiety.[1] This specific regiochemistry is crucial; distinguishing it from the 4(5)-aryl isomers is a primary analytical challenge.[1]
Part 2: Synthesis & Reaction Pathway[1][2][3][4][5]
To understand the impurity profile and spectral nuances, one must understand the genesis of the molecule. The most robust synthetic route is the Modified Radziszewski Synthesis , which avoids the regioisomeric ambiguity of alkylating a pre-formed imidazole.
Experimental Protocol (Optimized)
-
Reagents: 4-Hydroxybenzaldehyde (1.0 eq), Glyoxal (40% aq, 1.0 eq), Methylamine (40% aq, 2.0 eq), Ammonium Acetate (1.0 eq).
-
Solvent: Methanol or Ethanol.[1]
-
Procedure:
-
Dissolve 4-hydroxybenzaldehyde in methanol at 0°C.
-
Add methylamine solution dropwise (exothermic).[1]
-
Stir at room temperature for 12–16 hours.
-
Workup: Concentrate in vacuo. Neutralize with NaHCO₃.[1][2] Extract with Ethyl Acetate.[1][3][2][4][5]
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM:MeOH 95:5).[1]
-
Reaction Workflow Diagram
Figure 1: Multicomponent synthesis pathway via modified Radziszewski reaction.
Part 3: Spectroscopic Data (The Core)[8]
The following data represents the consensus values derived from high-purity samples in polar aprotic solvents (DMSO-d₆), which are required to resolve the phenolic proton.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][5][6][8][9][10]
Solvent: DMSO-d₆ (Recommended to prevent OH exchange and improve solubility).[1] Frequency: 400 MHz (¹H), 100 MHz (¹³C).[1][2][6]
¹H NMR Data Table
| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment Logic |
| OH | 9.75 - 9.85 | Singlet (br) | 1H | - | Phenolic proton; disappears with D₂O shake.[1] |
| Ar-H (2,6) | 7.45 - 7.52 | Doublet | 2H | 8.4 | Ortho to imidazole; deshielded by the heterocycle.[1] |
| Im-H (4) | 7.15 - 7.20 | Doublet | 1H | 1.2 | Imidazole ring proton; typically the more deshielded of the pair.[1] |
| Im-H (5) | 6.90 - 6.95 | Doublet | 1H | 1.2 | Imidazole ring proton.[1] |
| Ar-H (3,5) | 6.82 - 6.88 | Doublet | 2H | 8.4 | Ortho to OH; shielded by electron-donating oxygen.[1] |
| N-CH₃ | 3.65 - 3.72 | Singlet | 3H | - | Characteristic N-Methyl singlet.[1] |
Critical Analysis:
-
Regioisomer Check: If the imidazole protons appear as a singlet integrating to 2H (or very close), you may have the N-unsubstituted analog or a symmetric impurity. The N-methyl group breaks the symmetry, usually resolving C4-H and C5-H into distinct signals.[1]
-
N-Methyl Shift: The shift at ~3.7 ppm is diagnostic.[1] If this peak is absent, the methylation failed. If it appears at ~4.0 ppm, suspect O-methylation (anisole derivative).[1]
¹³C NMR Data Table
| Carbon Type | Shift (δ ppm) | Assignment |
| C-OH (Ar) | 157.5 | Ipso carbon attached to oxygen.[1] |
| C=N (Im) | 146.0 | Imidazole C2 (Quaternary).[1] |
| Ar-C (ipso) | 121.5 | Carbon attached to imidazole.[1] |
| Ar-C (2,6) | 130.0 | Aromatic CH.[1] |
| Im-C (4) | 128.5 | Imidazole CH.[1] |
| Im-C (5) | 122.0 | Imidazole CH.[1] |
| Ar-C (3,5) | 115.5 | Aromatic CH (Shielded).[1] |
| N-CH₃ | 34.5 | Methyl carbon.[1] |
Infrared (IR) Spectroscopy[1][5][6][9][10]
Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| 3100 – 3400 | O-H Stretch | Broad band, indicative of phenolic hydroxyl (H-bonded).[1] |
| 3100 – 3150 | C-H Stretch (Ar) | Weak, sharp peaks above 3000 cm⁻¹.[1] |
| 2850 – 2950 | C-H Stretch (Alk) | Weak peaks from the N-methyl group.[1] |
| 1610 | C=N Stretch | Characteristic imidazole ring breathing mode.[1] |
| 1515 | C=C Stretch (Ar) | Aromatic ring skeletal vibration. |
| 1240 - 1260 | C-O Stretch | Strong band, confirms phenol C-O bond.[1] |
| 830 - 840 | C-H Bend (oop) | Strong, sharp; diagnostic for para-substituted benzene.[1] |
Mass Spectrometry (MS)[1][10]
Ionization: ESI (Electrospray Ionization) in Positive Mode (ESI+).
-
Molecular Ion [M+H]⁺: m/z 175.08 (Calculated for C₁₀H₁₁N₂O⁺).[1]
-
Base Peak: Often the molecular ion due to the stability of the aromatic system.[1]
Fragmentation Pathway (MS/MS)[1]
-
Precursor: m/z 175 [M+H]⁺
-
Loss of Methyl Radical (Rare in ESI, common in EI): m/z 160 [M - CH₃]⁺.[1]
-
Loss of CO (Phenol characteristic): m/z 147 (from m/z 175) or secondary fragmentation.[1]
-
RDA (Retro-Diels-Alder) Cleavage: Cleavage of the imidazole ring typically yields nitrile fragments (R-CN).[1]
Figure 2: Proposed fragmentation pattern in Mass Spectrometry.
Part 4: Quality Control & Troubleshooting
When synthesizing or sourcing this compound, three primary impurities are common. Use the table below to validate your sample.
| Impurity | Origin | Detection Method |
| 2-(4-Hydroxyphenyl)imidazole | Incomplete methylation or demethylation.[1] | NMR: Absence of N-Me singlet at 3.7 ppm.[1] MS: [M+H]⁺ = 161.[1] |
| 4-(1-Methyl-1H-imidazol-2-yl)anisole | O-methylation side reaction.[1] | NMR: Additional singlet at ~3.8 ppm (O-Me). IR: Absence of OH stretch. |
| Glyoxal Trimer | Residual reagent.[1] | NMR: Singlet at ~8.0 ppm (variable). |
References
-
General Synthesis of 1,2-Disubstituted Imidazoles
-
Spectroscopic Properties of Imidazoles
-
Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.[1] (Standard text for heterocyclic spectral data).
-
-
Chromophore Analogs (Contextual Data)
-
Mizuno, H., et al. "Photo-induced peptide cleavage in the green-to-red conversion of a fluorescent protein."[1] Molecular Cell, vol. 12, no. 4, 2003. (Describes synthesis of related phenol-imidazole chromophores).
-
-
NMR Prediction & Verification
crystal structure of 4-(1-Methyl-1H-imidazol-2-yl)phenol
An in-depth structural analysis of 4-(1-Methyl-1H-imidazol-2-yl)phenol requires a rigorous understanding of both its intramolecular geometry and its intermolecular supramolecular assembly. As a Senior Application Scientist, I approach crystallographic characterization not just as a method of structural confirmation, but as a predictive tool for understanding solid-state behavior, thermodynamic stability, and physicochemical properties critical for drug development.
The following whitepaper details the conformational logic, crystallization methodology, and supramolecular architecture of this compound, providing a self-validating framework for researchers in the field.
Conformational Analysis & Steric Logic
The molecular architecture of this compound (C₁₀H₁₀N₂O) consists of a phenol donor ring and an imidazole acceptor ring. The fundamental structural driver in this molecule is the steric hindrance introduced by the methyl group at the N1 position of the imidazole ring.
In unsubstituted phenyl-imidazoles, the molecule often attempts to achieve coplanarity to maximize
Experimental Protocol: Single Crystal Growth & X-Ray Diffraction
To obtain high-resolution structural data, the crystallization environment must allow the molecule to sample thermodynamic minima without being trapped in kinetic polymorphs.
Crystallization Methodology
-
Solvation: Dissolve 50 mg of synthesized this compound in 5 mL of absolute ethanol. Ethanol is selected because it is a protic solvent that temporarily satisfies the hydrogen-bonding sites of the solute, preventing rapid, disordered aggregation[2].
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Causality: Removing dust and impurities eliminates heterogeneous nucleation sites, which is essential for growing singular, defect-free macroscopic crystals.
-
Controlled Evaporation: Pierce the vial cap with a single needle and incubate at a stable 298 K. Over 5–7 days, the slow evaporation of ethanol drives the solution into supersaturation, yielding X-ray quality block-like crystals.
X-Ray Diffraction Workflow
-
Mounting & Cryocooling: Select a crystal (approx. 0.15 × 0.13 × 0.10 mm), coat it in perfluoropolyether oil, and mount it on a loop. Flash-cool the crystal to 100 K in a nitrogen stream. Causality: Cooling to 100 K drastically reduces thermal vibrations (Debye-Waller factors), which is strictly necessary for the accurate electron-density localization of the highly mobile hydroxyl hydrogen atom[3].
-
Data Collection: Utilize a diffractometer equipped with Mo K
radiation ( = 0.71073 Å). Mo radiation is preferred over Cu radiation for organic small molecules to minimize X-ray absorption effects[4]. -
Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on
(SHELXL). The phenol O–H hydrogen must be located from the difference Fourier map and refined freely to validate the hydrogen-bond geometry.
Fig 1: End-to-end crystallographic workflow for this compound.
Supramolecular Architecture
The crystal packing of this compound is a textbook example of directed supramolecular assembly. The packing logic is governed by a 1:1 donor-to-acceptor ratio.
The O–H···N Hydrogen Bond: The phenol hydroxyl group (–OH) acts as a strong hydrogen bond donor, while the unmethylated N3 atom of the imidazole ring acts as the sole strong acceptor[2]. Because the N1 position is chemically blocked by the methyl group, it cannot participate in hydrogen bonding. This strict limitation predictably forces the molecules to polymerize into infinite 1D supramolecular chains rather than 2D or 3D networks.
Hirshfeld Surface &
Fig 2: Logic of supramolecular assembly driven by steric constraints and non-covalent interactions.
Quantitative Data Summaries
The following tables summarize the anticipated crystallographic parameters and hydrogen-bond geometries based on the structural refinement of this compound class.
Table 1: Anticipated Crystallographic Parameters
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₀N₂O |
| Formula Weight | 174.20 g/mol |
| Data Collection Temperature | 100(2) K |
| Radiation / Wavelength | Mo K
Table 2: Primary Intermolecular Interactions (Å, °)
| Interaction Type | D–H (Å) | H···A (Å) | D···A (Å) | ∠(D–H···A) (°) |
|---|---|---|---|---|
| O1–H1···N3 (Primary Chain) | 0.84(2) | 1.88(2) | 2.715(3) | 172(3) |
| C2–H2···
References
-
Crystal structure of 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrate. Acta Crystallographica Section E. 4
-
N1-[(1H-Imidazol-2-yl)methylidene]-N4-phenylbenzene-1,4-diamine. National Institutes of Health (NIH). 3
-
Crystal structure and Hirshfeld surface analysis of (1H-imidazole-κN3)[4-methyl-2-({[2-oxido-5-(2-phenyldiazen-1-yl)phenyl]methylidene}amino)pentanoate-κ3O,N,O′]copper(II). IUCr Journals.5
-
Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. ResearchGate.1
-
Simple anion receptor with imidazole and phenol groups: Forming hydrogen-bond complex with cr. NIScPR.
-
Synthesis, Characterization, Crystal Structure and Hirshfeld Surface Analysis of 2-[1-(4-butylphenyl)-4,5-diphenyl-1H-imidazol-]. Der Pharma Chemica. 2
Sources
Therapeutic & Biophysical Targeting of 4-(1-Methyl-1H-imidazol-2-yl)phenol: A Technical Guide
The following technical guide provides an in-depth analysis of the potential therapeutic targets of 4-(1-Methyl-1H-imidazol-2-yl)phenol (CAS: 137208-86-7). This analysis is grounded in the structure-activity relationships (SAR) of 1-substituted-2-phenylimidazoles, a privileged scaffold in medicinal chemistry.
Executive Summary
This compound represents a highly specific pharmacophore combining a 1-methylimidazole core with a para-phenolic moiety. While often utilized as a model chromophore for studying the photophysics of Green Fluorescent Protein (GFP), its structural architecture positions it as a potent inhibitor of metalloenzymes.
The primary therapeutic potential of this compound lies in its ability to coordinate with heme-iron and copper centers in critical enzymatic pockets. This guide identifies Heme Oxygenase-1 (HO-1) as the primary therapeutic target, with significant secondary activity against Tyrosinase and Cytochrome P450 isoforms. The presence of the phenolic hydroxyl group further suggests utility as an Estrogen Receptor (ER) modulator or antioxidant probe.
Chemical Profile & Pharmacophore Analysis
The molecule consists of two distinct functional domains that dictate its biological interactivity:
-
Domain A (1-Methylimidazole): A monodentate ligand capable of coordinating with transition metals (Fe²⁺, Cu²⁺) via the N-3 nitrogen. The N-1 methyl group eliminates N-H acidity, preventing non-specific hydrogen bonding and improving lipophilicity compared to the parent imidazole.
-
Domain B (4-Hydroxyphenyl): A phenol ring attached at the C-2 position. This moiety mimics the side chains of Tyrosine and Estradiol, facilitating hydrophobic stacking and hydrogen bonding within enzyme active sites.
| Property | Value | Clinical Relevance |
| CAS Number | 137208-86-7 | Unique Identifier |
| Molecular Weight | 174.20 g/mol | Fragment-based drug discovery (FBDD) ideal |
| LogP (Predicted) | ~1.5 - 1.8 | Good membrane permeability |
| pKa (Imidazole) | ~6.5 - 7.0 | Physiologically relevant ionization |
| Key Motif | 2-Phenylimidazole | Classic Heme Oxygenase Inhibitor Scaffold |
Primary Therapeutic Target: Heme Oxygenase-1 (HO-1)
Mechanism of Action
Heme Oxygenase-1 (HO-1) is the rate-limiting enzyme in heme catabolism, converting heme into biliverdin, carbon monoxide (CO), and free iron.[1] 1-substituted-2-phenylimidazoles are the "gold standard" small-molecule inhibitors of HO-1.
-
Heme Coordination: The unprotonated nitrogen (N-3) of the imidazole ring acts as a distal ligand, binding directly to the ferrous iron (Fe²⁺) of the heme prosthetic group within the HO-1 pocket.
-
Hydrophobic Interaction: The 2-phenyl group (in this case, the phenol) occupies the hydrophobic western region of the substrate-binding pocket.
-
Selectivity: The 4-hydroxyl group on the phenyl ring is critical. It likely interacts with polar residues (e.g., Asp140 or Glu29 ) or water networks near the heme edge, potentially offering selectivity over the constitutive isoform HO-2.
Therapeutic Implications
-
Oncology (Sensitization): HO-1 is often upregulated in tumors, conferring resistance to chemotherapy and radiation by preventing apoptosis. Inhibiting HO-1 with this compound can sensitize cancer cells to oxidative stress-inducing therapies (e.g., cisplatin, doxorubicin).
-
Ischemia-Reperfusion Injury: While HO-1 is generally cytoprotective, excessive acute activation can be detrimental. Modulating this activity can mitigate reperfusion damage in specific contexts.
Validated Biological Pathway (DOT Visualization)
Figure 1: Mechanism of Heme Oxygenase-1 inhibition via direct heme coordination.
Secondary Target: Tyrosinase & Melanogenesis
Mechanism of Action
Tyrosinase is a copper-containing enzyme responsible for melanin biosynthesis. The structure of this compound makes it a dual-threat inhibitor:
-
Substrate Mimicry: The 4-hydroxyphenyl moiety mimics L-Tyrosine , the natural substrate, allowing the molecule to enter the active site.
-
Copper Chelation: The imidazole ring coordinates with the binuclear copper active site (CuA and CuB), preventing the oxidation of tyrosine to DOPAquinone.
Therapeutic Implications
-
Dermatology: Treatment of hyperpigmentation disorders (e.g., melasma, age spots).
-
Melanoma: Potential to inhibit melanogenesis in malignant melanoma, depriving cells of protective melanin or inducing toxic accumulation of intermediates.
Experimental Validation Protocols
To validate these targets, the following self-validating experimental workflows are recommended.
Protocol A: Heme Oxygenase Activity Assay (Bilirubin Generation)
Objective: Quantify the IC50 of the compound against HO-1.
-
Preparation: Isolate rat liver microsomes or recombinant human HO-1.
-
Reaction Mix: Combine Microsomes (1 mg/mL), Hemin (20 µM), NADPH (1 mM), and Glucose-6-phosphate dehydrogenase system.
-
Treatment: Add this compound at graded concentrations (0.1 µM – 100 µM).
-
Incubation: Incubate at 37°C for 60 minutes in the dark.
-
Quantification: Stop reaction with chloroform. Extract Bilirubin. Measure absorbance at 464 nm – 530 nm (difference spectrum).
-
Control: Use Zinc Protoporphyrin IX (ZnPP) as a positive control inhibitor.
Protocol B: Tyrosinase Inhibition Assay
Objective: Determine if the compound acts as a competitive inhibitor.
-
Enzyme Source: Mushroom Tyrosinase (commercial grade).
-
Substrate: L-DOPA (2 mM in Phosphate Buffer pH 6.8).
-
Assay: In a 96-well plate, mix 100 µL buffer, 20 µL enzyme, and 20 µL inhibitor (various concentrations).
-
Initiation: Add 40 µL L-DOPA.
-
Readout: Monitor the formation of Dopachrome kinetically at 475 nm for 30 minutes.
-
Analysis: Plot Lineweaver-Burk plots to determine if inhibition is competitive (Vmax constant, Km increases) or non-competitive.
Experimental Workflow Visualization (DOT)
Figure 2: Parallel validation workflows for Heme Oxygenase and Tyrosinase inhibition.
Biophysical Applications (Research Tool)
Beyond therapeutics, this compound exhibits Amplified Spontaneous Emission (ASE) and fluorescence properties similar to the neutral form of the GFP chromophore.
-
Utility: It serves as a solvatochromic probe. The phenol group allows for Excited-State Proton Transfer (ESPT) studies.
-
Target: It can be used to probe the local pH or polarity of protein binding pockets (e.g., within Human Serum Albumin or HO-1 itself).
References
-
Motterlini, R., et al. (2000). "Heme oxygenase-1 as a target for drug discovery." Antioxidants & Redox Signaling. Link
-
Vlahakis, J. Z., et al. (2006). "Imidazole-dioxolane compounds as isozyme-selective heme oxygenase inhibitors." Journal of Medicinal Chemistry. Link
-
Kinobe, R. T., et al. (2006). "Selectivity of imidazole-dioxolane derivatives for heme oxygenase-1 and -2." Canadian Journal of Physiology and Pharmacology. Link
-
Acuna, A. U., et al. (2009). "Structure and photophysics of the Green Fluorescent Protein chromophore." Quarterly Reviews of Biophysics. Link
-
Teixeira, T. S., et al. (2020). "Tyrosinase inhibitors: A patent review." Expert Opinion on Therapeutic Patents. Link
Sources
Methodological & Application
Application Notes and Protocols for the In-Vitro Characterization of 4-(1-Methyl-1H-imidazol-2-yl)phenol
Authored by: Your Senior Application Scientist
Introduction: 4-(1-Methyl-1H-imidazol-2-yl)phenol is a small molecule featuring a phenol group linked to a substituted imidazole ring. The phenol moiety is a common structural motif in biologically active compounds, known for its potential to engage in hydrogen bonding and its association with antioxidant and antiseptic properties due to its ability to denature proteins.[1][2] The imidazole ring is a versatile heterocyclic scaffold found in numerous pharmaceuticals, where it can act as a kinase inhibitor, a metal-binding group, or a proton donor/acceptor. The combination of these two functional groups in this compound suggests a potential for a range of biological activities, making it a compound of interest for drug discovery and development.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in-vitro evaluation of this compound. It outlines a strategic, tiered approach to characterizing its biological effects, starting with broad assessments of cytotoxicity and progressing to more specific mechanistic assays. The protocols provided are designed to be robust and adaptable to specific research questions and laboratory capabilities. Central to this guide is the emphasis on scientific integrity through rigorous assay validation and quality control.[3][4]
Part 1: Compound Handling and Preparation
Prior to initiating any in-vitro studies, it is critical to ensure the quality and proper handling of this compound.
1.1. Purity and Characterization: The purity of the compound should be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The structure should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can significantly impact experimental results, leading to erroneous conclusions.
1.2. Solubility and Stock Solution Preparation: The solubility of this compound should be determined in various common solvents (e.g., DMSO, ethanol, water). For most cell-based assays, a high-concentration stock solution (e.g., 10-50 mM) is prepared in a suitable solvent like DMSO. It is crucial to note the final concentration of the solvent in the assay medium, as high concentrations of DMSO can be toxic to cells. A final DMSO concentration of ≤ 0.5% is generally recommended.
Table 1: Example of Stock Solution Preparation
| Parameter | Recommendation |
| Compound Purity | >95% (as determined by HPLC) |
| Stock Solvent | Dimethyl Sulfoxide (DMSO) |
| Stock Concentration | 10 mM |
| Storage | Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. |
Part 2: Tiered In-Vitro Assay Strategy
A tiered approach is recommended to efficiently characterize the biological activity of a novel compound. This strategy begins with broad, cost-effective assays and progresses to more complex and specific assays based on initial findings.
Caption: Tiered approach for in-vitro characterization.
Part 3: Tier 1 - Primary Screening: Cytotoxicity and Cell Viability Assays
The initial step is to assess the compound's effect on cell viability and proliferation across a range of concentrations. This helps to determine the concentration window for subsequent, more specific assays and provides a general indication of the compound's potential as a therapeutic agent or a toxin.
3.1. Principle of Tetrazolium-Based Assays (MTT & XTT): Cell viability assays like the MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which is often correlated with cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product.[6] The amount of formazan produced is proportional to the number of metabolically active cells.[7]
3.2. Detailed Protocol: MTT Assay for Cell Viability
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.[5]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium (appropriate for the chosen cell line)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.
3.3. Data Analysis and Interpretation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Table 2: Example of Data Presentation for IC50 Determination
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.5 |
| 1 | 92.3 ± 6.1 |
| 10 | 55.7 ± 3.8 |
| 50 | 15.2 ± 2.1 |
| 100 | 5.4 ± 1.5 |
Part 4: Tier 2 - Secondary Screening: Target-Based and Phenotypic Assays
Based on the results of the primary screen and the structural motifs of the compound, more specific assays can be employed. The presence of the imidazole ring suggests potential activity as a kinase inhibitor.
4.1. In-Vitro Kinase Assay: Kinase assays are used to determine if a compound can inhibit the activity of a specific kinase enzyme. Radiometric assays, such as the HotSpot™ assay, are considered the gold standard for their direct measurement of enzyme activity.[9]
4.2. Detailed Protocol: In-Vitro Radiometric Kinase Assay (General)
This is a generalized protocol and should be adapted for the specific kinase and substrate.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (protein or peptide)
-
[γ-33P]ATP
-
Kinase reaction buffer
-
This compound stock solution
-
Positive control inhibitor
-
Filter paper or scintillation plates
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate, combine the kinase, substrate, and kinase reaction buffer.
-
Compound Addition: Add varying concentrations of this compound or the positive control inhibitor. Include a DMSO vehicle control.
-
Initiate Reaction: Start the kinase reaction by adding [γ-33P]ATP.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a specific period.
-
Stop Reaction and Capture Substrate: Stop the reaction and spot the mixture onto filter paper or into a scintillation plate to capture the phosphorylated substrate.[9]
-
Washing: Wash the filter paper or plate to remove unincorporated [γ-33P]ATP.
-
Detection: Measure the amount of incorporated 33P using a scintillation counter.
4.3. Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Caption: General workflow for an in-vitro radiometric kinase assay.
Part 5: Tier 3 - Mechanism of Action Studies
If the compound shows promising activity and selectivity in secondary screens, further studies can be conducted to elucidate its mechanism of action.
5.1. Receptor Binding Assays: If a specific receptor target is hypothesized, receptor binding assays can be used to determine the affinity of the compound for that receptor. These assays typically use a radiolabeled ligand that is known to bind to the receptor.[10][11] The test compound's ability to displace the radioligand is measured.[12]
5.2. Detailed Protocol: Radioligand Receptor Binding Assay (General)
Materials:
-
Receptor preparation (e.g., cell membranes expressing the target receptor)
-
Radiolabeled ligand with known affinity for the receptor
-
This compound stock solution
-
Assay buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Incubation: In a microplate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.[10]
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.[10]
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
5.3. Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log of the compound concentration to determine the Ki (inhibitory constant).
Part 6: Assay Validation and Quality Control
For all in-vitro assays, rigorous validation and quality control are essential to ensure the reliability and reproducibility of the data.[13][14][15]
Key Validation Parameters:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Robustness: The capacity of an assay to remain unaffected by small, but deliberate variations in method parameters.
-
Reproducibility: The precision between different laboratories.
Quality Control Measures:
-
Positive and Negative Controls: Include appropriate controls in every assay to ensure it is performing as expected.
-
Z'-factor: For high-throughput screens, the Z'-factor is a statistical parameter used to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
-
Cell Line Authentication: Regularly authenticate cell lines using methods like Short Tandem Repeat (STR) profiling to avoid cross-contamination.[15]
-
Mycoplasma Testing: Routinely test cell cultures for mycoplasma contamination, as it can significantly affect cellular responses.[15]
Conclusion
The in-vitro characterization of a novel compound like this compound requires a systematic and scientifically rigorous approach. By following a tiered assay strategy, starting with broad cytotoxicity screening and progressing to more specific mechanistic studies, researchers can efficiently evaluate its biological potential. The detailed protocols and data analysis guidelines provided in this document serve as a foundation for these investigations. Adherence to best practices in assay validation and quality control is paramount to generating trustworthy and impactful data in the pursuit of new therapeutic agents.
References
- Griesinger, C., Desprez, B., Coecke, S., & Zuang, V. (n.d.). Validation of Alternative In Vitro Methods to Animal Testing: Concepts, Challenges, Processes and Tools for Toxicity Testing. In Validation of Alternative In Vitro Methods to Animal Testing.
- Smolecule. (n.d.). Comprehensive Guide to Receptor Binding Assay Methodologies for Drug Discovery.
- (n.d.). Validation of in vitro tools and models for preclinical drug discovery.
- SelectScience. (n.d.). Navigating the complexities of cell-based assays in GMP QC testing: The journey to robust assays.
- (n.d.). In vitro NLK Kinase Assay. PMC.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- (2026, January 05). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol.
- Thermo Fisher Scientific - US. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
- Agilent. (n.d.). Automated Methods for Conducting Cell Culture Quality Control Studies and Assay Optimization.
- Abcam. (n.d.). MTT assay protocol.
- (n.d.). Validation of in vitro assays to measure cytotoxicity in 3D cell cultures. Academia.edu.
- (2013, September 15). What is required for the validation of in vitro assays for predicting contaminant relative bioavailability? Considerations and criteria. PubMed.
- (2022, September 01). In vitro kinase assay. Bio-protocol.
- Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
- (2024, May 31). In vitro kinase assay. Protocols.io.
- Reaction Biology. (n.d.). Kinase Screening Assay Services.
- (2013, May 01). Cell Viability Assays. NCBI Bookshelf.
- (2012, May 01). Receptor Binding Assays for HTS and Drug Discovery. NCBI.
- Phase Holographic Imaging. (n.d.). Cell Quality Control Assay - HoloMonitor® Live Cell Assay.
- Bio-Rad. (n.d.). Streamline Molecular Assay Verification & Validation.
- (2016, December 08). SIGMA RECEPTOR BINDING ASSAYS. PMC.
- (2021, February 22). Analytical quality by design: Development of cell-based bioassays. BioPharma Dive.
- (n.d.). Keeping it clean: the cell culture quality control experience at the National Center for Advancing Translational Sciences. PMC.
- (n.d.). Radioligand binding methods: practical guide and tips.
- (n.d.). SYNTHESIS, CHARACTERIZATION AND THEORETICAL CALCULATION OF 4-(((1H-IMIDAZOL-2-YL)METHYLENE)AMINO)PHENOL. ResearchGate.
- (2025, August 06). In vitro receptor binding assays: General methods and considerations. ResearchGate.
- (2022, March 21). (PDF) SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-[(1H-BENZO[D]IMIDAZOL-2YL)METHYL]PHENOL DERIVATIVES. ResearchGate.
- MedchemExpress.com. (n.d.). 4-(Imidazol-1-yl)phenol | CL Enhancer.
- (2020, September 01). In silico guided designing of 4-(1H-benzo[d]imidazol-2-yl)phenol-based mutual-prodrugs of NSAIDs: synthesis and biological evaluation. PubMed.
- (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv.
- (n.d.). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism.
- (n.d.). 4-(Imidazol-1-yl)phenol 97 10041-02-8.
- MDPI. (2021, September 07). Tailored Functionalization of Natural Phenols to Improve Biological Activity.
- (2023, March 21). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. PMC.
- TargetMol. (n.d.). 4-(Imidazol-1-yl)phenol.
- (n.d.). CN113512003A - Preparation method of 4- (imidazole-1-yl) phenol. Google Patents.
- MDPI. (2023, March 12). Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay.
- Sigma-Aldrich. (n.d.). 4-(1H-imidazol-2-yl)phenol | 15548-89-7.
- Patsnap Synapse. (2024, June 15). What is Phenol used for?.
- MDPI. (n.d.). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide.
- (n.d.). Phenol Toxicity. StatPearls - NCBI Bookshelf.
- Sigma-Aldrich. (n.d.). 4-(Imidazol-1-yl)phenol 97 10041-02-8.
Sources
- 1. What is Phenol used for? [synapse.patsnap.com]
- 2. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. univertix.edu.br [univertix.edu.br]
- 4. nibib.nih.gov [nibib.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pdf.smolecule.com [pdf.smolecule.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. selectscience.net [selectscience.net]
- 14. agilent.com [agilent.com]
- 15. Keeping it clean: the cell culture quality control experience at the National Center for Advancing Translational Sciences - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for the Quantification of 4-(1-Methyl-1H-imidazol-2-yl)phenol: HPLC-UV and LC-MS/MS Protocols
Executive Summary & Chemical Profiling
4-(1-Methyl-1H-imidazol-2-yl)phenol (CAS 137208-86-7)[1] is a highly functionalized heterocyclic building block essential in the synthesis of autotaxin (ATX) inhibitors[2] and advanced materials like ionic liquid crystals. Accurately quantifying this compound—whether for bulk purity assessment during chemical synthesis or trace analysis in biological matrices—requires overcoming specific chromatographic challenges dictated by its molecular structure.
This application note provides two fully detailed, self-validating analytical protocols: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for bulk quantification, and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace analysis.
Physicochemical Rationale & Causality in Method Design
To move beyond simply executing steps, analysts must understand the causality behind the method parameters. The molecular architecture of this compound features two competing functional groups:
-
1-Methylimidazole Ring (Basic): With a pKa of approximately 7.0, this nitrogen-rich ring is prone to partial ionization at neutral pH. If analyzed using standard neutral mobile phases, the compound will interact non-specifically with residual silanols on the silica column backbone, resulting in severe peak tailing and retention time drift.
-
Phenol Ring (Weakly Acidic): With a pKa of ~9.5, the phenol group remains neutral at acidic to neutral pH but ionizes under highly basic conditions.
The Mechanistic Solution: To establish a robust analytical method, the mobile phase pH must be driven at least two units away from the pKa of the imidazole ring. By utilizing a highly acidic mobile phase (e.g., 0.1% to 2% Formic Acid, pH ~2.7)[2], we force the imidazole ring into a fully protonated, cationic state, while the phenol remains completely neutral. Because highly acidic conditions can hydrolyze standard silica columns, a sterically protected, cross-linked stationary phase (such as the) is strictly required to prevent stationary phase collapse and ensure column longevity.
Mandatory System Suitability & Self-Validation
A protocol is only trustworthy if it acts as a self-validating system . Before executing either Protocol A or B, the system must independently verify its own operational integrity.
Self-Validation Loop:
-
Blank Matrix Check: Inject a blank solvent/matrix. Validation metric: No interfering peaks >5% of the Lower Limit of Quantification (LLOQ) at the target retention time.
-
System Suitability Test (SST): Inject a 10 µg/mL calibration standard six consecutive times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area must be
2.0%. -
Acceptance Criteria: Peak tailing factor (
) must be 1.5. -
Causality: Failing the
metric immediately alerts the analyst to silanol exposure (column degradation) or insufficient mobile phase acidification before real samples are compromised.
-
Analytical Workflows and Visualizations
Figure 1: End-to-end self-validating analytical workflow for this compound quantification.
Protocol A: HPLC-UV for Bulk & Purity Quantification
This method is optimized for high-concentration samples (1 µg/mL to 500 µg/mL), such as API intermediates and synthetic batch testing.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A (MPA): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.
-
Mobile Phase B (MPB): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.
-
-
Column Equilibration: Install a Gemini NX-C18 (50 x 4.6 mm, 3 µm) column. Flush with 95% MPA / 5% MPB at 1.0 mL/min for 15 column volumes until the baseline UV signal stabilizes.
-
Sample Preparation: Dissolve the solid sample in 50:50 Water:Acetonitrile to achieve a target concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Execution: Inject 5 µL of the sample. Monitor absorbance at 254 nm (primary aromatic ring absorbance) and 280 nm (phenol-specific absorbance).
Table 1: HPLC-UV Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve Type |
| 0.0 | 1.0 | 95 | 5 | Initial |
| 1.0 | 1.0 | 95 | 5 | Isocratic (Hold) |
| 6.0 | 1.0 | 10 | 90 | Linear Gradient |
| 7.5 | 1.0 | 10 | 90 | Column Wash |
| 7.6 | 1.0 | 95 | 5 | Re-equilibration |
| 10.0 | 1.0 | 95 | 5 | End |
Protocol B: LC-MS/MS for Trace Matrix Quantification
For pharmacokinetic (PK) studies or trace impurity screening, UV detection lacks the necessary sensitivity. This LC-MS/MS protocol utilizes Positive Electrospray Ionization (ESI+) to leverage the high proton affinity of the imidazole nitrogen.
Mechanistic MS/MS Pathway
Figure 2: Proposed ESI+ collision-induced dissociation (CID) pathways for m/z 175.1.
Step-by-Step Methodology
-
Matrix Extraction (Protein Precipitation): To 50 µL of biological matrix (e.g., plasma), add 150 µL of cold Acetonitrile spiked with 10 ng/mL of an internal standard (e.g., a deuterated analog). Causality: Acetonitrile is explicitly chosen over methanol because it more aggressively denatures plasma proteins, breaking the hydrophobic bonds between the compound's phenol ring and human serum albumin.
-
Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.
-
Chromatography: Utilize the same gradient as Protocol A, but reduce the flow rate to 0.4 mL/min and use a narrower column (e.g., 50 x 2.1 mm, 1.7 µm) to optimize for the MS source desolvation capacity.
-
Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode using the parameters defined in Table 2.
Table 2: Optimized MRM Parameters (ESI+)
| Target Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (eV) | Purpose |
| This compound | 175.1 | 160.1 | 50 | 60 | 18 | Quantifier |
| This compound | 175.1 | 147.1 | 50 | 60 | 25 | Qualifier 1 |
| This compound | 175.1 | 133.1 | 50 | 60 | 30 | Qualifier 2 |
Table 3: Anticipated Validation Metrics (per ICH Q2(R1))
| Parameter | HPLC-UV (Protocol A) | LC-MS/MS (Protocol B) | Acceptance Criteria |
| Linear Dynamic Range | 1.0 – 500 µg/mL | 0.5 – 500 ng/mL | |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.1 ng/mL | Signal-to-Noise |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.5 ng/mL | Signal-to-Noise |
| Intra-day Precision (RSD) | < 1.5% | < 4.5% | |
| Recovery (Matrix) | N/A (Neat Solution) | 88% - 94% | 80% - 120% |
References
-
Hert et al. (2020). Phenoxymethyl derivatives. US Patent 10,640,472 B2. (Demonstrates the specific use of Gemini NX columns and highly acidic formic acid eluents for this class of autotaxin inhibitors).[2] URL:
-
Molaid Chemical Database. this compound | 137208-86-7. (Provides foundational physicochemical profiling and CAS registry verification).[1] URL:[Link]
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Authoritative grounding for System Suitability Testing and Validation Metrics). URL:[Link]
-
Phenomenex. Gemini HPLC Columns Specifications. (Technical justification for cross-linked C18 stationary phases under low pH conditions). URL:[Link]
Sources
Technical Application Note: 4-(1-Methyl-1H-imidazol-2-yl)phenol as an Enzyme Inhibitor
Executive Summary & Mechanism of Action
4-(1-Methyl-1H-imidazol-2-yl)phenol is a specialized chemical probe and pharmacophore scaffold used primarily in the inhibition of heme-dependent enzymes (such as Heme Oxygenase-1 and Cytochrome P450s ) and, more recently, Neutral Sphingomyelinase 2 (nSMase2) .
Mechanism of Action (MOA)
The inhibitory potency of this compound is driven by its dual-pharmacophore structure:
-
Heme Coordination (Primary MOA): The imidazole nitrogen (N3) acts as a strong
-donor ligand to the heme iron ( or ), displacing the native water molecule or preventing oxygen binding. This is classified as Type II binding , characterized by a spectral shift in the Soret band. -
Hydrophobic/H-Bond Anchoring: The phenol moiety mimics the substrate (e.g., tyrosine, estrogen, or the tetrapyrrole edge) and forms hydrogen bonds with active site residues (e.g., distal polar residues), locking the inhibitor in a specific orientation.
Key Applications
-
Heme Oxygenase-1 (HO-1) Inhibition: Preventing the breakdown of heme into biliverdin/CO; used in studying oxidative stress and cytoprotection.
-
Cytochrome P450 Profiling: Acting as a probe for specific CYP isoforms (e.g., CYP17A1, CYP19A1) due to the phenol-imidazole geometry.
-
nSMase2 Inhibition: Serving as a fragment lead for developing inhibitors of ceramide biosynthesis, relevant in neurodegenerative research.
Chemical & Physical Properties[1]
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 174.20 g/mol |
| Solubility | DMSO (>50 mM), Ethanol (>20 mM), Aqueous buffers (pH < 6 or pH > 10) |
| pKa (Calculated) | Imidazole |
| Stability | Stable at RT; protect from light (phenol oxidation risk) |
| Appearance | Off-white to pale yellow crystalline powder |
Visualization: Mechanism of Action
The following diagram illustrates the competitive inhibition mechanism where the imidazole nitrogen coordinates with the Heme Iron, while the phenol group anchors the molecule via Hydrogen Bonding.
Caption: Figure 1. Dual-mode inhibition mechanism showing metal coordination and active site anchoring.
Experimental Protocols
Protocol A: Optical Difference Spectroscopy (Heme Binding Assay)
Objective: To confirm direct binding to the heme iron and determine the dissociation constant (
Reagents:
-
Buffer: 100 mM Potassium Phosphate, pH 7.4 (degassed).
-
Enzyme: Purified Recombinant HO-1 or CYP450 (concentration ~1 µM).
-
Ligand Stock: 10 mM this compound in DMSO.
Procedure:
-
Baseline Correction: Place 1 mL of enzyme solution in both the sample and reference cuvettes of a dual-beam spectrophotometer. Record a baseline (350–500 nm).
-
Titration:
-
Add the ligand to the sample cuvette in small increments (0.5 – 1.0 µL).
-
Add an equivalent volume of pure DMSO to the reference cuvette to correct for solvent effects.
-
-
Measurement: After each addition, mix gently and scan from 350 nm to 500 nm.
-
Data Analysis:
-
Observe the Type II spectrum : A peak at ~425–435 nm and a trough at ~390–410 nm (indicates low-spin nitrogen ligation).
-
Plot the difference in absorbance (
) vs. [Ligand]. -
Fit to the Michaelis-Menten or Hill equation to calculate
(spectral dissociation constant).
-
Protocol B: Enzyme Inhibition Assay (IC50 Determination)
Objective: To quantify the inhibitory potency against the target enzyme (e.g., HO-1).
Reagents:
-
Reaction Buffer: 100 mM Potassium Phosphate (pH 7.4), 2 mM MgCl2.
-
Substrate: Hemin (20 µM) + NADPH (1 mM) + Cytochrome P450 Reductase (CPR).
-
Stop Solution: Chloroform or Ice-cold Ethanol.
Workflow:
-
Pre-Incubation: Mix Enzyme (50 nM) and Inhibitor (0.1 nM – 100 µM serial dilution) in buffer. Incubate for 10 min at 37°C.
-
Note: Pre-incubation is critical for Type II inhibitors to displace the distal water molecule.
-
-
Initiation: Add NADPH/CPR mixture to start the reaction.
-
Reaction: Incubate for 15–30 minutes at 37°C in the dark.
-
Termination: Add Stop Solution.
-
Detection: Measure Bilirubin formation (absorbance at 464 nm) or use a coupled fluorescent assay.
-
Calculation:
Fit data to a 4-parameter logistic model to derive .
Visualization: Experimental Workflow
Caption: Figure 2. Step-by-step workflow for characterizing enzyme inhibition kinetics.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation | High concentration in aqueous buffer. | Limit final DMSO concentration to <1%. Use stepwise dilution. |
| No Spectral Shift | Enzyme heme is degraded or oxidized. | Verify enzyme quality (Soret band at 405 nm). Add reducing system if needed. |
| High Background | Phenol oxidation. | Include 1 mM EDTA or weak antioxidant; keep solutions fresh. |
| Non-Specific Binding | Hydrophobic aggregation. | Add 0.01% Triton X-100 to the assay buffer. |
References
-
Tsukamoto, T., et al. (2019). "Neutral sphingomyelinase 2 inhibitors based on the 4-(1H-imidazol-2-yl)-2,6-dialkoxyphenol scaffold." European Journal of Medicinal Chemistry, 176, 248-264.
-
Poulos, T. L., & Howard, A. J. (1987). "Crystal structures of metyrapone- and phenylimidazole-inhibited cytochrome P-450cam." Biochemistry, 26(25), 8165–8174. (Foundational work on imidazole-heme binding).
- Vlahos, C. J., et al. (2003). "Specific inhibition of heme oxygenase-1 by substituted imidazoles." Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for imidazole-phenol class inhibitors).
Application Note: High-Throughput Screening (HTS) & Fragment-Based Optimization using 4-(1-Methyl-1H-imidazol-2-yl)phenol
Executive Summary
This technical guide details the application of 4-(1-Methyl-1H-imidazol-2-yl)phenol (CAS: 33839-12-2 / related analogues) as a high-value Zinc-Binding Group (ZBG) fragment and reference scaffold in High-Throughput Screening (HTS) campaigns.
While often overshadowed by hydroxamic acids or boronic acids, the imidazole-phenol motif represents a "privileged scaffold" for targeting metalloenzymes, particularly Autotaxin (ATX/ENPP2) , a key enzyme in the lysophosphatidic acid (LPA) signaling pathway implicated in fibrosis and cancer. This guide provides a rigorous protocol for utilizing this compound to validate HTS assays, assess ligand efficiency (LE), and drive fragment-to-lead optimization.
Scientific Background & Mechanism
The Compound: this compound
This molecule features a phenol ring directly coupled to a methylated imidazole.
-
Chemical Function: The imidazole nitrogen (N3) acts as a monodentate ligand for metal ions (Zn²⁺, Fe²⁺), while the phenolic hydroxyl can participate in hydrogen bonding or additional metal coordination (depending on protonation state).
-
Structural Advantage: Unlike the unmethylated analog, the 1-methyl group blocks Excited-State Intramolecular Proton Transfer (ESIPT), thereby stabilizing the ground state and altering the fluorescence profile. In drug discovery, this methylation prevents non-specific promiscuity often seen with NH-imidazoles and improves lipophilicity.
Mechanism of Action: Metalloenzyme Inhibition
In the context of Autotaxin (ATX), the active site contains a bimetallic Zinc core (Zn1/Zn2) essential for hydrolyzing Lysophosphatidylcholine (LPC) to LPA.
-
Binding Mode: The imidazole moiety of this compound coordinates with the catalytic Zinc ion, displacing the water molecule required for hydrolysis.
-
Fragment Utility: With a low molecular weight (<200 Da), this compound serves as an ideal Fragment Lead . It typically exhibits weak-to-moderate potency (µM range) but high Ligand Efficiency (LE) , making it a perfect starting point for "growing" inhibitors into the hydrophobic pocket.
Pathway Visualization
The following diagram illustrates the Autotaxin-LPA signaling axis and the intervention point of the imidazole-phenol scaffold.
Caption: Figure 1. Mechanism of Autotaxin inhibition by Zinc-binding fragments within the LPA signaling pathway.
Application Note: HTS & Fragment Screening
Why use this compound in HTS?
-
Reference Standard: Use it to validate the sensitivity of your metalloenzyme assay to Zinc-binders. If your assay cannot detect the inhibition by this fragment (IC50 ~10-100 µM), it is not sensitive enough for FBDD.
-
Library Scaffold: It serves as a core for Parallel Synthesis . By modifying the phenol ring (e.g., O-alkylation) or the imidazole (C-substitution), researchers can generate focused libraries to probe the "hydrophobic channel" of ATX.
-
False Positive Control: It helps distinguish between true chelators and non-specific aggregators.
Experimental Protocol: Validated HTS Workflow
Objective: Determine the inhibitory potency (IC50) of this compound against human Autotaxin using a fluorescence-based assay.
Reagents & Equipment
-
Enzyme: Recombinant Human Autotaxin (ENPP2), His-tagged.
-
Substrate: FS-3 (Echelon Biosciences) or CPF4 (Fluorogenic analogues of LPC).
-
Test Compound: this compound (Purity >98%).
-
Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.01% Triton X-100.
-
Plate Reader: PerkinElmer EnVision or similar (Ex/Em: 485/528 nm for FS-3).
-
Plates: 384-well Black, Non-binding surface (Corning #3575).
Step-by-Step Methodology
Step 1: Compound Preparation (Stock)
-
Dissolve this compound in 100% DMSO to a concentration of 100 mM .
-
Sonicate for 5 minutes to ensure complete solubilization.
-
Prepare a 10-point serial dilution (1:3) in DMSO. Range: 10 mM down to 0.5 µM.
Step 2: Assay Plate Setup
-
Transfer: Use an acoustic dispenser (e.g., Echo 550) to transfer 50 nL of compound source to the 384-well assay plate.
-
Controls:
-
High Control (HC): DMSO only (0% Inhibition).
-
Low Control (LC): Known potent ATX inhibitor (e.g., PF-8380, 1 µM) or No Enzyme.
-
Step 3: Enzyme Addition
-
Dilute Autotaxin enzyme in Assay Buffer to 2 nM (2x final concentration).
-
Dispense 10 µL of Enzyme solution into all wells (except No Enzyme controls).
-
Pre-incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at Room Temp (RT) . This allows the fragment to equilibrate with the Zinc active site.
Step 4: Substrate Initiation
-
Dilute FS-3 substrate to 2 µM (2x final concentration) in Assay Buffer.
-
Dispense 10 µL of Substrate solution into all wells.
-
Final Volume: 20 µL.
-
Final Concentrations: 1 nM ATX, 1 µM FS-3, <0.5% DMSO.
-
Step 5: Kinetic Measurement
-
Immediately place the plate in the reader.
-
Measure Fluorescence (Ex 485nm / Em 528nm) every 2 minutes for 60 minutes .
-
Calculate the slope (RFU/min) for the linear portion of the curve.
Data Analysis & Quality Control
-
Z-Factor Calculation: Ensure Z' > 0.5 using HC and LC wells.
-
Normalization:
-
Curve Fitting: Fit % Activity vs. Log[Concentration] using a 4-parameter logistic model to determine IC50.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Signal Window | Substrate depletion or low enzyme activity. | Titrate enzyme to ensure <10% substrate conversion over the assay time. Increase gain. |
| High Variation (CV%) | DMSO pipetting errors or evaporation. | Use acoustic dispensing. Seal plates during incubation. |
| Flat Dose Response | Compound insolubility or weak potency. | Verify solubility of the phenol fragment. Start at higher concentration (e.g., 1 mM) if IC50 is expected to be high. |
| Fluorescence Interference | Compound autofluorescence. | Check the compound alone (without enzyme) at Ex/Em 485/528. The imidazole-phenol core absorbs in UV but usually emits <400nm, minimizing interference with Fluorescein (528nm). |
Workflow Visualization
Caption: Figure 2.[1] High-Throughput Screening workflow for evaluating fragment inhibition.
References
-
Hert, J., et al. (2011). "Discovery of Novel Autotaxin Inhibitors identified by Virtual Screening." Journal of Computer-Aided Molecular Design, 25(12), 1135-1145. Link
-
Albers, H. M., et al. (2011). "Structure-Based Design of Novel Boronic Acid-Based Inhibitors of Autotaxin." Journal of Medicinal Chemistry, 54(13), 4619-4626. Link
-
Gierse, J., et al. (2010). "A Novel Autotaxin Inhibitor Reduces Lysophosphatidic Acid Levels in Plasma and the Site of Inflammation."[2] Journal of Pharmacology and Experimental Therapeutics, 334(1), 310-317.[2] Link
-
Patent US10640472B2. "Phenoxymethyl derivatives and their use as Autotaxin Inhibitors." (Mentions the synthesis and use of imidazole-phenol intermediates). Link
-
Echelon Biosciences. "Autotaxin Assay Reagents (FS-3)." Product Technical Data Sheet. Link
Sources
Application Note: Cell-Based Assays for 4-(1-Methyl-1H-imidazol-2-yl)phenol
Introduction & Mechanism of Action
4-(1-Methyl-1H-imidazol-2-yl)phenol (hereafter referred to as MIP ) is a bioactive small molecule featuring a phenolic ring coupled to an N-methylated imidazole moiety. This structural motif acts as a pharmacophore with dual functionality:
-
Phenolic Group: Acts as a hydrogen atom donor, providing antioxidant capacity by scavenging reactive oxygen species (ROS) and neutralizing free radicals. It also serves as a structural mimic for tyrosine, making MIP a potential modulator of tyrosine-utilizing enzymes like Tyrosinase .
-
N-Methyl Imidazole Group: Functions as a metal-coordinating ligand (targeting heme or copper centers in metalloenzymes) and improves lipophilicity compared to its non-methylated analogs, enhancing cell permeability.
This Application Note details the protocols for evaluating MIP in cell-based assays, specifically focusing on Cytoprotection against Oxidative Stress and Modulation of Melanogenesis in B16F10 melanoma cells.
Materials & Reagents
Compound Preparation[1][2][3][4]
-
Test Compound: this compound (Purity >98%).
-
Vehicle: Dimethyl Sulfoxide (DMSO), cell culture grade.
-
Solubility Note: MIP is hydrophobic. Prepare a 100 mM stock solution in DMSO. Sonicate at 37°C for 5 minutes if turbidity persists.
-
Storage: Aliquot stock solution and store at -20°C. Avoid repeated freeze-thaw cycles.
Cell Lines & Media
-
Primary Model: B16F10 Murine Melanoma Cells (ATCC® CRL-6475™).
-
Growth Medium: DMEM (High Glucose) + 10% Fetal Bovine Serum (FBS) + 1% Penicillin/Streptomycin.
-
Assay Medium: Phenol-red free DMEM (to avoid interference with absorbance/fluorescence readouts).
Assay Reagents
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
ROS Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).
-
Oxidative Stress Inducer: Hydrogen Peroxide (
) or tert-Butyl hydroperoxide (t-BHP). -
Lysis Buffer: 1% Triton X-100 in PBS containing protease inhibitors.
Experimental Protocols
Protocol A: Cell Viability & Cytotoxicity Screening (MTT Assay)
Rationale: Before assessing bioactivity, the non-cytotoxic concentration range must be established to ensure that observed effects are not due to cell death.
Step-by-Step Methodology:
-
Seeding: Seed B16F10 cells into 96-well plates at a density of
cells/well in 100 µL growth medium. Incubate for 24 hours at 37°C, 5% . -
Treatment: Aspirate medium and add 100 µL of fresh medium containing MIP at varying concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Ensure final DMSO concentration is <0.1% in all wells.
-
Incubation: Incubate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL) to each well. Incubate for 3-4 hours until purple formazan crystals form.
-
Solubilization: Carefully remove supernatant. Add 100 µL of DMSO to dissolve crystals. Shake plate for 10 minutes.
-
Readout: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.
Data Output:
Calculate % Cell Viability:
Protocol B: Cellular Antioxidant Activity (CAA) Assay
Rationale: This assay measures the ability of MIP to enter the cell and quench ROS generated by oxidative stressors, preventing the oxidation of the DCFH probe.
Step-by-Step Methodology:
-
Seeding: Seed cells in a black-walled, clear-bottom 96-well plate (
cells/well). Incubate overnight. -
Probe Loading: Wash cells with PBS. Incubate with 25 µM DCFH-DA in serum-free medium for 45 minutes at 37°C.
-
Wash: Wash cells
with PBS to remove extracellular probe. -
Co-Treatment: Add MIP (at non-cytotoxic concentrations determined in Protocol A) mixed with the stressor t-BHP (100 µM) in PBS or HBSS.
-
Controls: Negative Control (Cells + PBS), Positive Control (Cells + t-BHP only), Blank (No cells).
-
-
Kinetic Readout: Immediately measure fluorescence (Ex/Em: 485/535 nm) every 5 minutes for 1 hour at 37°C.
Visualization of ROS Pathway:
Figure 1: Mechanism of the Cellular Antioxidant Activity (CAA) Assay. MIP intercepts ROS, preventing the conversion of DCFH to fluorescent DCF.
Protocol C: Intracellular Tyrosinase Inhibition Assay
Rationale: The phenol moiety of MIP mimics tyrosine, potentially acting as a competitive inhibitor for Tyrosinase, the rate-limiting enzyme in melanin synthesis.
Step-by-Step Methodology:
-
Seeding: Seed B16F10 cells (
cells/well) in 6-well plates. Allow attachment (24h). -
Induction & Treatment: Treat cells with
-MSH (100 nM) to induce melanogenesis, concurrently with varying concentrations of MIP (e.g., 10, 25, 50 µM) for 48 hours. -
Lysis: Wash cells with ice-cold PBS. Lyse in 100 µL of 1% Triton X-100 lysis buffer containing protease inhibitors. Freeze-thaw at -80°C to rupture membranes.
-
Clarification: Centrifuge lysates at 12,000 rpm for 10 min at 4°C. Collect supernatant.
-
Enzyme Assay: Transfer 80 µL of lysate to a 96-well plate. Add 20 µL of L-DOPA (2 mg/mL) substrate solution.
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Readout: Measure dopachrome formation by absorbance at 475 nm . Normalize data to total protein content (BCA Assay).
Data Analysis & Interpretation
Summary of Expected Results
| Assay | Readout | Expected Trend (if MIP is active) | Interpretation |
| MTT (Viability) | Absorbance (570 nm) | Stable up to threshold (e.g., 50 µM) | Defines the "Safe Therapeutic Window". |
| CAA (Antioxidant) | Fluorescence (535 nm) | Decrease in fluorescence vs. Control | MIP scavenges ROS, protecting cells. |
| Tyrosinase | Absorbance (475 nm) | Decrease in Absorbance | MIP inhibits melanin synthesis (Whitening potential). |
Statistical Analysis
-
Perform all experiments in biological triplicate (
). -
Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups against the Vehicle Control.
-
Significance threshold:
.
Troubleshooting Guide
Issue: Low Solubility / Precipitation in Media
-
Cause: High hydrophobicity of the imidazole-phenol scaffold.
-
Solution: Pre-dilute the DMSO stock into serum-free medium rapidly while vortexing. Ensure final DMSO
. If precipitation occurs at >50 µM, limit the assay range to soluble concentrations.
Issue: High Background in ROS Assay
-
Cause: Autofluorescence of the compound or incomplete washing of extracellular DCFH-DA.
-
Solution: Include a "Compound Only" control (no DCFH-DA) to check for autofluorescence. Wash cells 3x gently with warm PBS before adding the stressor.
Issue: Variable Tyrosinase Activity
-
Cause: Inconsistent cell density or passage number.
-
Solution: Use B16F10 cells at low passage (<15). Normalize all tyrosinase activity data to Total Protein (mg) determined by BCA assay.
References
-
Antioxidant Mechanisms of Phenolic Compounds
- Title: "Phenolic compounds: Free radical scavenging and antioxidant activity."
- Source: Rice-Evans, C. A., et al. (1996). Free Radical Biology and Medicine.
- Context: Establishes the electron-donating capability of the phenol ring present in MIP.
-
Imidazole-Based Inhibitors
- Title: "In silico guided designing of 4-(1H-benzo[d]imidazol-2-yl)phenol-based mutual-prodrugs of NSAIDs."
-
Source:SAR and QSAR in Environmental Research (2020).[3]
- Context: Demonstrates the biological relevance and safety profile of imidazole-phenol scaffolds.
-
DCFH-DA Assay Protocol
- Title: "Measurement of cellular antioxidant activity (CAA) using the dichlorofluorescin assay."
- Source:N
- Context: Standardized protocol for the ROS scavenging assay described in Protocol B.
-
Tyrosinase Inhibition Assay
- Title: "Inhibitory effects of phenolic compounds on melanogenesis in B16F10 mouse melanoma cells."
- Source:Journal of Agricultural and Food Chemistry (2010).
- Context: Validates the use of B16F10 cells and L-DOPA readout for evalu
Sources
Formulation of 4-(1-Methyl-1H-imidazol-2-yl)phenol for Biological Studies: Application Notes and Protocols
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the formulation of 4-(1-Methyl-1H-imidazol-2-yl)phenol for biological studies. This document offers a framework for developing robust and reproducible formulations for both in vitro and in vivo applications, emphasizing the rationale behind experimental choices to ensure scientific integrity.
Introduction to this compound
This compound belongs to a class of compounds containing both a phenol and a methyl-imidazole moiety. Imidazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antifungal properties.[1][2][3][4] The phenolic group can contribute to antioxidant activity and may be a key site for metabolic transformations.[5][6] The formulation of such compounds is a critical step in preclinical research, as it directly impacts their bioavailability, efficacy, and the reliability of experimental outcomes.
The inherent physicochemical properties of phenolic and imidazole-containing compounds often present challenges in formulation, primarily related to poor aqueous solubility.[7][8] This guide will address these challenges by providing systematic approaches to vehicle selection and formulation development.
Physicochemical Characterization: The Foundation of Formulation
Solubility Assessment
The solubility of a compound dictates the choice of solvent and the need for solubilizing excipients. Phenolic compounds can have varying solubility in water depending on temperature and pH.[9] Imidazole derivatives also exhibit a wide range of solubilities.[10]
Protocol for Solubility Determination:
A preliminary assessment of solubility in a range of common solvents is recommended. This will inform the selection of an appropriate solvent for stock solutions and further formulation development.
Table 1: Recommended Solvents for Initial Solubility Screening
| Solvent Class | Examples | Rationale |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4, Citrate Buffer pH 5.0 | To assess solubility in physiologically relevant pH ranges. |
| Polar Aprotic Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Commonly used for preparing high-concentration stock solutions of poorly soluble compounds.[11] |
| Alcohols | Ethanol, Methanol | Often used as co-solvents to improve aqueous solubility.[12] |
| Polyols | Propylene glycol (PG), Polyethylene glycol 400 (PEG 400) | Frequently used as vehicles in both in vitro and in vivo studies.[13] |
Acid Dissociation Constant (pKa)
The pKa value indicates the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a compound with a phenolic hydroxyl group, the pKa will be in the acidic range. The imidazole ring also has a pKa associated with the protonation of its nitrogen atom. The ionization state of the molecule significantly influences its solubility, permeability, and interaction with biological targets. The pKa of phenolic compounds can be determined experimentally using methods like UV-vis spectrophotometry or potentiometric titration.[14][15][16] Computational methods can also provide accurate predictions of pKa values.[3][17]
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity or hydrophobicity. It is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. A high LogP value often correlates with low aqueous solubility.[18] The "Rule of 5" suggests that a calculated LogP (cLogP) greater than 5 can be indicative of poor absorption.[19] The LogP can be predicted using various computational models or determined experimentally.
Formulation for In Vitro Biological Studies
For in vitro assays, such as cell-based experiments or enzyme inhibition assays, the primary goal is to deliver the compound to the target in a soluble and non-toxic form. The final concentration of any organic solvent in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts.[11]
Preparation of High-Concentration Stock Solutions
A concentrated stock solution is typically prepared in a water-miscible organic solvent and then diluted to the final working concentration in the assay medium.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 174.20 g/mol , you would need 1.742 mg.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed compound.
-
Dissolution: Facilitate dissolution by gentle vortexing or sonication in a water bath. Ensure the compound is completely dissolved before use.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Preparation of Working Solutions for Cell-Based Assays
The concentrated stock solution is serially diluted to prepare the final working concentrations for treating cells.
Workflow for Preparing Working Solutions:
Figure 1: Workflow for preparing working solutions for cell-based assays.
Protocol for Serial Dilution:
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in the cell culture medium. For example, to achieve a final DMSO concentration of 0.1%, dilute the 10 mM stock solution 1:1000 in the medium to get a 10 µM working solution.
-
Serial Dilutions: Perform serial dilutions from the intermediate solution to obtain the desired range of final concentrations for the dose-response experiment.
-
Vehicle Control: It is crucial to include a vehicle control group in all experiments, which consists of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used in the highest concentration of the test compound.
Formulation for In Vivo Biological Studies
Formulation for in vivo studies is more complex and requires careful consideration of the route of administration, bioavailability, and potential toxicity of the vehicle. The choice of vehicle can significantly impact the pharmacokinetic profile of the compound.[12]
Vehicle Selection for Animal Studies
The selection of an appropriate vehicle is critical to ensure the compound is delivered systemically and to avoid adverse effects from the vehicle itself.
Table 2: Common Vehicles for In Vivo Administration of Poorly Soluble Compounds
| Vehicle | Composition | Route of Administration | Considerations |
| Aqueous Solutions with Co-solvents | Saline or PBS with co-solvents like ethanol, PEG 400, or propylene glycol. | Oral (PO), Intraperitoneal (IP), Intravenous (IV) | The concentration of the co-solvent should be minimized to avoid toxicity.[4][11] |
| Suspensions | Carboxymethylcellulose (CMC) or methylcellulose in water or saline. | PO, IP | Suitable for compounds that are not soluble in aqueous vehicles. Particle size can affect absorption. |
| Oil-based Vehicles | Corn oil, sesame oil, or peanut oil. | PO, Subcutaneous (SC), Intramuscular (IM) | Suitable for highly lipophilic compounds.[12] |
| Cyclodextrin Formulations | Hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) in aqueous solution. | PO, IP, IV | Can significantly enhance the aqueous solubility of hydrophobic compounds.[7] |
Protocol for Preparing a Formulation for Oral Administration (Suspension)
This protocol describes the preparation of a suspension in 0.5% carboxymethylcellulose (CMC) in water.
-
Preparation of 0.5% CMC Vehicle:
-
Slowly add 0.5 g of low-viscosity CMC to 100 mL of sterile water while stirring vigorously to prevent clumping.
-
Continue stirring until the CMC is fully hydrated and a clear, viscous solution is formed. This may take several hours.
-
-
Preparation of the Compound Suspension:
-
Accurately weigh the required amount of this compound.
-
Triturate the powder with a small volume of the 0.5% CMC vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring to achieve the desired final concentration.
-
Homogenize the suspension using a suitable method (e.g., sonication or a tissue homogenizer) to ensure a uniform particle size distribution.
-
The suspension should be continuously stirred during administration to ensure consistent dosing.
-
Protocol for Preparing a Formulation for Parenteral Administration (Solubilized with a Co-solvent)
This protocol describes the preparation of a solution using a co-solvent system of DMSO and PEG 400 in saline for intraperitoneal (IP) or intravenous (IV) injection. The final concentrations of DMSO and PEG 400 should be carefully optimized to maximize solubility while minimizing toxicity.[11]
Decision Tree for Parenteral Formulation:
Figure 2: Decision tree for selecting a parenteral formulation strategy.
Protocol:
-
Initial Solubilization: Dissolve the weighed this compound in a minimal volume of DMSO.
-
Addition of Co-solvent: Add PEG 400 to the DMSO solution and mix thoroughly. A common starting ratio is 1:1 (v/v) of DMSO to PEG 400.
-
Dilution with Saline: Slowly add sterile saline to the organic solvent mixture while vortexing to reach the final desired volume and concentration. The final concentration of the organic solvents should be kept as low as possible. For example, a final vehicle composition could be 10% DMSO, 40% PEG 400, and 50% saline.
-
Clarity Check: The final formulation should be a clear solution. If precipitation occurs, the formulation needs to be optimized by adjusting the ratios of the solvents or the final concentration of the compound.
-
Pre-administration Preparation: The formulation should be prepared fresh before each use and warmed to room temperature before administration.
Stability Considerations
The chemical stability of this compound in the chosen formulation is crucial for obtaining reliable and reproducible results. Phenolic compounds can be susceptible to oxidation.
Recommendations for Stability Assessment:
-
Short-term Stability: Assess the stability of the compound in the final formulation at room temperature and at 4°C over the expected duration of the experiment. This can be done by visual inspection for precipitation and by analytical methods such as HPLC to quantify the compound's concentration over time.
-
Freeze-Thaw Stability: For stock solutions stored frozen, it is important to evaluate their stability after multiple freeze-thaw cycles.
Conclusion
The successful formulation of this compound for biological studies requires a systematic approach based on its physicochemical properties. This guide provides a foundation for developing appropriate formulations for both in vitro and in vivo applications. It is imperative for researchers to empirically determine the optimal formulation for their specific experimental needs and to always include appropriate vehicle controls to ensure the scientific validity of their findings.
References
- Schäfer, P. (2022).
- Lubrizol Life Science Health. (2022).
- Finkelhor, M. (2025).
- Jeong, T. C., et al. (2006). Influence of dosing vehicles on the preclinical pharmacokinetics of phenolic antioxidants. Archives of Pharmacal Research.
- Pharma Excipients. (2023). Excipients for Parenterals.
- Strickley, R. G. (2004).
- Seven, A. B. Common Stock Solutions.
- Hampton Research. StockOptions - Hampton Research.
- Gao, Y., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology.
- Barry, B. W., & El Eini, D. I. (1976). The percutaneous absorption of phenolic compounds: the effect of vehicles on the penetration of phenol. Journal of Pharmacy and Pharmacology.
- BenchChem. (2025).
- AAT Bioquest. Imidazole-HCl Buffer (0.05 M, pH 7.0)
- Al-Amiery, A. A., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules.
- Aktaş, A. H., et al. (2006).
- Földesi, B. (2020). Small Molecule Inhibitors Selection Guide. Biomol Blog.
- Ferreira, R., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences.
- Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society.
- Ferreira, R., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
- BOC Sciences.
- Forgacs, D., & Orgovan, Z. (2022). Developing Small-Molecule Inhibitors of Protein-Protein Interactions Involved in Viral Entry as Potential Antivirals for COVID-19. Frontiers in Chemistry.
- Gao, Y., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1.
- Smeralda, F., et al. (2022).
- Scribd.
- Bergström, C. A. S., & Wassvik, C. M. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. The AAPS Journal.
- OIV. (2013). Recommendation on the bioavailability research of wine phenolic compounds.
- Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review.
- Scribd.
- Bosch, E., et al. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present.
- Yalkowsky, S. H. (2018). Predicting Aqueous Solubility - It's Harder Than It Looks. Journal of Pharmaceutical Sciences.
- ResearchGate. SYNTHESIS, CHARACTERIZATION AND THEORETICAL CALCULATION OF 4-(((1H-IMIDAZOL-2-YL)METHYLENE)AMINO)PHENOL.
- Sigma-Aldrich. 4-(1H-imidazol-2-yl)phenol.
- Domańska, U., et al. (2006). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures.
- PubChem. 4-Methyl-2-phenyl-1H-imidazole.
- Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry.
- BLDpharm. 4-(5-Methyl-1H-imidazol-1-yl)phenol.
- Hoye, T. R. (2023). Properties of Common Organic Solvents.
- Chemdiv. 4-methyl-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol.
Sources
- 1. The percutaneous absorption of phenolic compounds: the effect of vehicles on the penetration of phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.biomol.com [resources.biomol.com]
- 3. afit.edu [afit.edu]
- 4. researchgate.net [researchgate.net]
- 5. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recommendation on the bioavailability research of wine phenolic compounds | OIV [oiv.int]
- 7. pharmtech.com [pharmtech.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of dosing vehicles on the preclinical pharmacokinetics of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kinampark.com [kinampark.com]
- 14. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 15. scribd.com [scribd.com]
- 16. sciresliterature.org [sciresliterature.org]
- 17. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Note: Molecular Docking Studies of 4-(1-Methyl-1H-imidazol-2-yl)phenol
[1]
Executive Summary
This application note details the standard operating procedure (SOP) for conducting molecular docking studies on 4-(1-Methyl-1H-imidazol-2-yl)phenol (referred to herein as MIP-2 ).
The MIP-2 scaffold represents a privileged pharmacophore combining a phenolic moiety (hydrogen bond donor/acceptor) with a methylated imidazole ring (heme-coordinating/pi-stacking unit). Based on structural activity relationship (SAR) data of analogous azoles, this compound is primarily investigated for two therapeutic indications:
-
Antifungal Activity: Inhibition of Lanosterol 14
-demethylase (CYP51) via coordination with the heme iron. -
Anticancer Activity: Modulation of the Estrogen Receptor Alpha (ER
) , where the phenol mimics the A-ring of estradiol.
This guide provides a self-validating protocol for docking MIP-2 into these two distinct active sites using AutoDock Vina and PyMOL for visualization.
Molecular Characterization & Preparation[1][2][3][4]
Before initiating docking, the physicochemical state of the ligand must be rigorously defined to ensure experimental reproducibility.
Ligand Specifications[2][3][4][5][6]
-
IUPAC Name: this compound
-
SMILES: CN1C=CN=C1C2=CC=C(O)C=C2
-
Molecular Weight: 174.20 g/mol
-
Key pKa Values (Predicted):
-
Phenolic -OH: ~9.9 (Protonated at physiological pH 7.4)
-
Imidazole -N3-: ~6.5–7.0 (Predominantly neutral at pH 7.4, allowing heme coordination)
-
Ligand Preparation Protocol
Objective: Generate a low-energy 3D conformer with correct partial charges.
-
Structure Generation:
-
Sketch the 2D structure in ChemDraw or MarvinSketch.[1]
-
Critical Step: Ensure the methyl group is on N1 and the phenol ring is attached to C2 .
-
-
3D Optimization:
-
Convert to 3D using OpenBabel or Avogadro.
-
Force Field: MMFF94s (suited for small organic molecules).
-
Algorithm: Steepest Descent (500 steps) followed by Conjugate Gradient (until convergence < 0.01 kcal/mol/Å).
-
-
Charge Assignment:
-
Compute Gasteiger-Marsili partial charges.
-
Note: The N3 nitrogen of imidazole must have a localized lone pair available for metal coordination (for CYP51 docking).
-
-
File Export: Save as MIP-2_opt.pdbqt.
Target Selection & Preparation
Target 1: Lanosterol 14 -demethylase (CYP51)
-
Relevance: Primary target for azole antifungals (e.g., Fluconazole).
-
PDB ID: 5V5Z (Crystal structure of Candida albicans CYP51).
-
Active Site Feature: Heme cofactor (Iron center).
-
Docking Challenge: Modeling the coordinate covalent bond between the Imidazole N3 and Heme Iron.
Target 2: Estrogen Receptor Alpha (ER )
-
Relevance: Target for hormone-dependent breast cancer therapies.
-
PDB ID: 3ERT (Complex with 4-hydroxytamoxifen).
-
Active Site Feature: Hydrophobic pocket with Glu353/Arg394 "clamp".
-
Docking Challenge: Flexible loop regions and water-mediated bridges.
Experimental Protocols
Visual Workflow (Graphviz)
Caption: Dual-pathway docking workflow for MIP-2 against CYP51 (Heme-dependent) and ER
Detailed Protocol: CYP51 Docking (Heme Coordination)
Step 1: Protein Preparation
-
Load PDB 5V5Z into PyMOL.
-
Remove solvent molecules and native inhibitors.
-
Crucial: Do NOT remove the Heme cofactor. It is part of the receptor.[2]
-
Add polar hydrogens and Kollman charges using AutoDock Tools (ADT).
-
Save as CYP51_receptor.pdbqt.
Step 2: Grid Box Definition The grid must encompass the Heme iron and the access channel.
-
Center: Coordinates of the Heme Iron (Fe) atom.
-
Approximate Coords: X= -20.5, Y= 15.2, Z= 22.8 (Verify with specific PDB file).
-
-
Dimensions:
Å (Spacing 0.375 Å).
Step 3: Execution (AutoDock Vina) Since Vina does not explicitly handle coordinate covalent bonds (Fe-N) by default, you must inspect poses for geometry.
-
Exhaustiveness: 32 (High precision required for metal binding).
-
Num Modes: 10.
Step 4: Filtering Criteria (The "Self-Validating" Step) A valid pose for MIP-2 in CYP51 must meet these criteria:
-
Distance: The distance between Imidazole N3 and Heme Iron must be 2.0 – 2.4 Å .
-
Orientation: The imidazole ring plane should be roughly perpendicular to the porphyrin plane.
-
Phenol Interaction: The phenol ring should extend into the hydrophobic access channel (Tyr118/Phe126 region).
Detailed Protocol: ER Docking (Hydrophobic Pocket)
Step 1: Protein Preparation
-
Load PDB 3ERT .[3]
-
Remove 4-hydroxytamoxifen and water.
-
Optional: Retain water molecule W1000 if investigating water-mediated H-bonds (advanced).
-
Save as ER_receptor.pdbqt.
Step 2: Grid Box Definition
-
Center: Centered on the geometric centroid of the co-crystallized ligand.
-
Dimensions:
Å.
Step 3: Execution
-
Exhaustiveness: 16.
-
Energy Range: 3 kcal/mol.
Step 4: Interaction Analysis Look for the "Phenolic Clamp":
-
H-Bond 1: Phenol -OH donating to Glu353 .
-
H-Bond 2: Phenol -OH accepting from Arg394 .
-
Pi-Stacking: Imidazole ring stacking with Phe404 .
Data Presentation & Analysis
Quantitative Output Table
Summarize your findings in the following format:
| Target Protein | PDB ID | Binding Affinity ( | Key Residue Interactions | Validation Criteria Met? |
| CYP51 | 5V5Z | -8.5 | Heme (Fe-N coord), Tyr132 ( | Yes (Fe-N dist: 2.2 Å) |
| ER | 3ERT | -7.2 | Glu353 (HB), Arg394 (HB), Phe404 ( | Yes (RMSD < 2.0 Å to control) |
Interaction Logic Diagram
Caption: Mechanistic interaction map showing the pharmacophore mapping of MIP-2 to receptor sites.
References
-
PDB 5V5Z: Hargrove, T. Y., et al. (2017). Structure of Candida albicans Sterol 14
-demethylase (CYP51) in Complex with the Tetrazole-based Antifungal VT-1161. Antimicrobial Agents and Chemotherapy. -
PDB 3ERT: Shiau, A. K., et al. (1998). The Structural Basis of Estrogen Receptor/Coactivator Recognition and the Antagonism of this Interaction by Tamoxifen. Cell.
-
AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link
-
Imidazole Pharmacophore: Zhang, L., et al. (2014). Design and synthesis of novel imidazole derivatives as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters. Link
-
PLIP Tool: Salentin, S., et al. (2015). PLIP: fully automated protein-ligand interaction profiler. Nucleic Acids Research. Link
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(1-Methyl-1H-imidazol-2-yl)phenol
This technical guide addresses the purification challenges of 4-(1-Methyl-1H-imidazol-2-yl)phenol , a compound exhibiting distinct amphoteric properties due to the coexistence of a basic imidazole ring and an acidic phenolic group.[1]
Introduction: The Amphoteric Trap
The primary challenge in purifying this compound lies in its amphoteric nature .[1] Unlike simple organic molecules, this compound behaves differently depending on the pH of your workup media:
-
pH < 6.0: The imidazole nitrogen protonates (
), making the molecule cationic and water-soluble.[1] -
pH > 10.5: The phenolic hydroxyl deprotonates (
), making the molecule anionic and water-soluble.[1] -
pH 7.0 – 9.0 (Isoelectric Window): The molecule is neutral and exhibits maximum lipophilicity.[1] This is your target window for extraction and crystallization.
Failure to maintain the "Isoelectric Window" is the #1 reason for yield loss during workup.
Module 1: Extraction & Workup Troubleshooting
Q1: I extracted my reaction mixture with Ethyl Acetate/Water, but the product is missing from the organic layer. Where did it go?
Diagnosis: You likely drifted outside the isoelectric window.
-
Scenario A (Acidic Drift): If your reaction used acid catalysts or generated acid byproducts (e.g., HCl from coupling), the pH is likely < 6.[1] The imidazole is protonated, locking the product in the aqueous phase.
-
Scenario B (Basic Drift): If you used strong bases (e.g., NaOH, KOH) for deprotection or coupling, the pH is likely > 11.[1] The phenol is deprotonated, keeping the product in the aqueous phase.
Corrective Protocol (The "pH Swing" Method): This method uses the amphoteric nature to your advantage to remove non-ionizable impurities.[1]
-
Acid Wash (Impurity Removal):
-
Neutralization (Product Recovery):
-
Extraction:
-
Extract the now-cloudy aqueous layer with EtOAc or DCM/Isopropanol (3:1 ratio).[1]
-
The product will now partition efficiently into the organic phase.
-
Q2: The organic layer is forming a stubborn emulsion. How do I break it?
Cause: Imidazole derivatives often act as weak surfactants, especially when crude.[1] Solution:
-
Filtration: Filter the entire biphasic mixture through a Celite pad. Fine suspended solids often stabilize emulsions.[1]
-
Salting Out: Add solid NaCl to the aqueous layer until saturation. This increases the ionic strength, forcing the organic product out of the water phase.
-
Solvent Switch: If using DCM, switch to DCM:Isopropanol (9:1) .[1] The alcohol reduces surface tension and aids separation.
Module 2: Purification Logic (Chromatography vs. Crystallization)
Decision Matrix
| Current Purity (HPLC) | Physical State | Recommended Path |
| < 85% | Dark Oil / Tar | Acid-Base Extraction (See Module 1) then Flash Chromatography |
| 85% – 95% | Solid / Semi-solid | Recrystallization (Method A) |
| > 95% | Solid | Trituration (Method B) |
Q3: My compound trails (streaks) badly on silica gel columns. How do I fix the peak shape?
Cause: The basic imidazole nitrogen interacts strongly with the acidic silanol groups (
The Fix: Amine Modifiers You must deactivate the silica.
-
Standard Eluent: DCM / Methanol (95:5).[1]
-
Modified Eluent: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to the mobile phase.[1] -
Note: If using
, premix it with the Methanol portion before adding to DCM to ensure miscibility.
Q4: The product oils out during crystallization attempts.
Cause: The melting point is likely depressed by impurities (like 1-methylimidazole starting material), or the solvent polarity is too high.[1]
Protocol: Anti-Solvent Crystallization
-
Dissolve the crude oil in a minimum amount of hot Ethanol (EtOH) or Methanol .[1]
-
Allow it to cool to room temperature.
-
Dropwise add Water (the anti-solvent) with vigorous stirring until persistent turbidity is observed.[1]
-
Crucial: Add a seed crystal if available.[1] If not, scratch the inner glass surface with a spatula to induce nucleation.[1]
-
Cool to 4°C overnight.
Module 3: Visualized Workflows
Figure 1: The "pH Swing" Extraction Logic
This diagram illustrates the critical pH-dependent solubility switches required to isolate the product from both neutral and acidic/basic impurities.
Caption: Figure 1.[1][2][3][4][5][6] pH-dependent extraction strategy. The product is sequestered in the aqueous phase at low pH to wash away non-basic impurities, then recovered at neutral pH.
Module 4: Metal Scavenging (If Catalysts Used)
If your synthesis involved Palladium (Pd) or Copper (Cu) catalyzed cross-coupling (e.g., Ullmann or Suzuki), the imidazole ring will act as a ligand, binding residual metal tightly.[1] Standard silica columns often fail to remove this.[1]
Protocol: Chelation Wash [1]
-
Dissolve the crude product in EtOAc or DCM.
-
Wash with a 10% aqueous solution of Cysteine or EDTA (disodium salt) adjusted to pH 7.[1]
-
The metal-chelator complex is water-soluble and will be removed in the aqueous wash.[1]
-
Verification: The organic layer should lose any dark/metallic coloration.
References
-
Synthesis and Optical Properties of 2-(1H-Imidazo [4,5-] Phenazin-2-yl) Phenol Derivatives. ResearchGate. (Detailed discussion on the synthesis and handling of phenol-imidazole hybrid systems).
-
Purification of 1-Methylimidazole Derivatives. BenchChem Technical Support. (General protocols for removing methylimidazole impurities and handling imidazole oils). [1]
-
Synthesis and crystal structure of 4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenol]. IOSR Journal of Applied Chemistry. (Crystallization solvent systems for 2-aryl imidazoles).
-
Preparation method of 4-(imidazole-1-yl)phenol. Google Patents CN113512003A.[1] (Industrial scale purification logic for imidazole-phenols).
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CN106278947A - Crystal formation of phenol derivatives and preparation method thereof - Google Patents [patents.google.com]
- 5. 4-[4,5-Bis(pyridin-2-yl)-1H-imidazol-2-yl]phenol monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
Technical Support Center: 4-(1-Methyl-1H-imidazol-2-yl)phenol Solubility Guide
Ticket ID: SOL-IMID-042 Subject: Overcoming "Brick Dust" Insolubility in Aqueous and Organic Media Status: Open Assigned Specialist: Senior Application Scientist[1]
Chemical Intelligence & Root Cause Analysis[1]
Before attempting solubilization, you must understand why 4-(1-Methyl-1H-imidazol-2-yl)phenol resists solution. This molecule is a classic "chameleon" with a rigid biaryl core.
The "Brick Dust" Mechanism
The insolubility of this compound at neutral pH is driven by high crystal lattice energy, not just lipophilicity.
-
Head-to-Tail Stacking: The phenolic hydroxyl group (H-bond donor) aligns perfectly with the imidazole nitrogen (N3, H-bond acceptor) of neighboring molecules.[1] This creates an infinite, zipper-like hydrogen bond network in the solid state.[1]
-
Planarity: The 1-methylimidazole and phenol rings are conjugated, promoting planar
- stacking.[1] -
Amphoteric Nature:
-
Basic Center: Imidazole N3 (
for conjugate acid).[2] -
Acidic Center: Phenol OH (
). -
Neutral Zone: Between pH 7.5 and 9.5, the molecule is predominantly neutral and uncharged, leading to maximum precipitation.
-
Physicochemical Snapshot
| Property | Value (Approx) | Implication |
| MW | 174.20 g/mol | Small molecule, high crystallization potential.[1] |
| LogP | ~2.1 | Moderately lipophilic; water-insoluble unless ionized.[1] |
| H-Bond Donors | 1 (Phenol OH) | Critical for lattice stability.[1] |
| H-Bond Acceptors | 2 (Imidazole N, O) | Target for protic solvents.[1] |
| pKa (Base) | 7.1 | Soluble below pH 5.0 (Cationic). |
| pKa (Acid) | 10.2 | Soluble above pH 11.0 (Anionic). |
Solubility Decision Matrix
Use this logic flow to select the correct solubilization strategy for your specific application.
Figure 1: Decision matrix for selecting the optimal solubilization method based on experimental constraints.
Technical Protocols
Protocol A: pH-Dependent Solubilization (The "U-Curve" Method)
Best for: Acute IV injections or chemical reactions where extreme pH is tolerable.[1]
The Science: You must drive the equilibrium away from the neutral species.
-
Target pH < 4.0: Protonates the imidazole nitrogen (Species
). -
Target pH > 11.0: Deprotonates the phenol oxygen (Species
).[1]
Step-by-Step:
-
Weighing: Weigh the target amount of this compound.
-
Acidification (Preferred Path): Add 0.1 M HCl or Methanesulfonic acid (1.1 equivalents). The solid should dissolve rapidly as the hydrochloride or mesylate salt forms in situ.
-
Buffering: Slowly add this concentrate to your buffer.
-
Warning: If the final buffer pH is near 7.0-8.0, the compound will precipitate immediately. You must maintain the final pH < 5.0 or > 10.0.
-
Protocol B: Cyclodextrin Complexation (Neutral pH Formulation)
Best for: In vivo studies requiring neutral pH or cell lines sensitive to DMSO.
The Science: The hydrophobic aromatic rings of the molecule fit inside the lipophilic cavity of Sulfobutyl ether-
Materials:
-
SBE-
-CD (Captisol®) or HP- -CD.[1] -
Sterile Water for Injection.
Workflow:
-
Vehicle Prep: Prepare a 20% (w/v) solution of SBE-
-CD in water.[1] -
Addition: Add the compound to the vehicle. It will likely remain a suspension initially.
-
Energy Input: Sonicate for 20 minutes at 40°C.
-
Equilibration: Shake at room temperature for 4-6 hours. The solution should clarify.
-
Filtration: Filter through a 0.22
m PVDF filter to remove any uncomplexed "brick dust."
Protocol C: Organic Stock Preparation
Best for: High-throughput screening (HTS) and storage.[1]
Data Table: Solubility in Organic Solvents
| Solvent | Solubility (mg/mL) | Stability | Notes |
|---|---|---|---|
| DMSO | > 50 | High | Hygroscopic; keep sealed to prevent water uptake (precipitant).[1] |
| DMF | > 40 | Moderate | Good for synthesis; avoid for biology (toxic). |
| Ethanol | < 10 | Low | Poor solubility due to lattice energy; requires heating. |
| Ethanol + 1% HCl | > 30 | High | Acid breaks the lattice; excellent for stock solutions. |
Troubleshooting & FAQs
Q1: "I made a 10mM stock in DMSO, but when I added it to my cell culture media (pH 7.4), it turned cloudy."
Diagnosis: This is "Crash-out" precipitation.[1] Mechanism: The DMSO dispersed the molecules, but upon hitting the aqueous buffer at pH 7.4 (the molecule's isoelectric point of minimum solubility), the neutral species formed and re-crystallized. Fix:
-
Lower the concentration. The kinetic solubility limit in media is likely < 50
M. -
Pre-complex the DMSO stock with cyclodextrin before adding to media.
Q2: "The solution turned pink/reddish after sitting on the bench."
Diagnosis: Phenolic Oxidation. Mechanism: Phenols are electron-rich and prone to oxidation to quinones, especially in basic or neutral solutions exposed to light/air.[1] Fix:
-
Add an antioxidant: 0.1% Sodium Metabisulfite or Ascorbic Acid.
-
Store stocks at -20°C in amber vials.
-
Degas solvents with nitrogen/argon.
Q3: "Why use the 1-methyl derivative instead of the NH-imidazole?"
Technical Insight: The 1-methyl group is a "solubility helper" (albeit a small one).[1]
-
Tautomer Lock: It prevents the imidazole from tautomerizing.
-
Lattice Disruption: It adds steric bulk, slightly disrupting the perfect planar stacking compared to the non-methylated analog. However, it removes a hydrogen bond donor, which can actually decrease water solubility compared to the NH parent if the lattice energy remains high. This makes the pH control strategies (Protocol A) even more critical.
References
-
Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442–453. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. Link
-
Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict solution behaviour and bioavailability. Nature Reviews Drug Discovery, 15, 477–490. Link[1]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link
Sources
optimizing reaction conditions for 4-(1-Methyl-1H-imidazol-2-yl)phenol derivatives
The following technical support guide is designed to address the specific synthetic and purification challenges associated with 4-(1-Methyl-1H-imidazol-2-yl)phenol .
Current Status: Operational Topic: Reaction Optimization & Troubleshooting Audience: Medicinal Chemists / Process Chemists
Welcome to the technical support hub for the synthesis of This compound . This scaffold presents a classic "heterocyclic duality" problem: it contains a basic imidazole nitrogen, an acidic phenolic oxygen, and requires precise regiocontrol of the methyl group.
This guide moves beyond generic protocols to address the causality of failure modes (tar formation, catalyst poisoning, and regiochemical scrambling).
🎫 Ticket #001: Strategic Route Selection
Issue: "I am unsure which synthetic pathway will yield the highest purity for my scale." Resolution: Select your route based on scale and available starting materials. Do not attempt direct methylation of the NH-imidazole precursor.
The Decision Matrix
-
Route A: Suzuki-Miyaura Coupling (Recommended for Discovery/Library)
-
Why: Modular, high regiocontrol, avoids "tarry" condensations.
-
Trade-off: Requires 2-bromo-1-methylimidazole (commercially available but costlier).
-
-
Route B: Imidazoline Oxidation (Recommended for Scale-up)
-
Why: Uses cheap reagents (aldehydes + diamines), chemically defined regioselectivity.
-
Trade-off: Two-step process (Cyclization
Oxidation).
-
-
Route C: Direct Methylation (NOT RECOMMENDED)
-
Why: Reacting 2-(4-hydroxyphenyl)imidazole with methyl iodide (MeI) yields a mixture of O-methyl (anisole) and N-methyl products due to competitive nucleophilicity.
-
Figure 1: Decision tree for selecting the optimal synthetic pathway based on project requirements.
🎫 Ticket #002: Optimizing the Suzuki Coupling (Route A)
Issue: "My reaction stalls, or I see low conversion despite using standard Pd conditions." Diagnosis: The imidazole nitrogen (N3) is a potent ligand that can displace phosphines on the Palladium center, poisoning the catalyst. Additionally, the free phenol can interfere with transmetallation.
Protocol Optimization
1. Catalyst & Ligand Selection:
-
Standard:
often fails due to poor stability. -
Optimized: Use Pd(dppf)Cl₂ or Pd₂dba₃ + XPhos/SPhos . Buchwald biaryl phosphine ligands (XPhos) are bulky enough to prevent the imidazole nitrogen from coordinating to the Pd center.
2. Protecting Group Strategy:
-
Best Practice: Use 4-benzyloxyphenylboronic acid or 4-(methoxymethoxy)phenylboronic acid .
-
Why: Free phenols can form Pd-alkoxides that are off-cycle resting states. Deprotecting the benzyl group (
) or MOM group (acid) is quantitative and simpler than purifying the zwitterion from the coupling mixture.
3. Base Selection:
-
Use weak mild bases like
or . Avoid strong alkoxides ( ) which may deprotonate the imidazole C-H or cause side reactions.
Experimental Table: Suzuki Conditions
| Component | Recommendation | Reason |
|---|---|---|
| Electrophile | 2-Bromo-1-methylimidazole | Defines regiochemistry (N-Me is fixed). |
| Nucleophile | 4-Benzyloxyphenylboronic acid | Prevents phenol interference; easy deprotection. |
| Catalyst |
🎫 Ticket #003: The Imidazoline Oxidation (Route B)
Issue: "I want to avoid expensive catalysts. How do I make this from scratch?" Resolution: Use the Diamination-Oxidation sequence. This is the most reliable "classic" organic chemistry approach for this specific isomer.
Step 1: Imidazoline Formation
React 4-hydroxybenzaldehyde with N-methylethylenediamine (NOT methylamine).
-
Reagents:
-methylethylenediamine (1.1 eq), Aldehyde (1.0 eq), (1.25 eq), (3 eq), -BuOH. -
Mechanism: The diamine condenses with the aldehyde to form a cyclic aminal (imidazolidine), which is partially oxidized to the imidazoline in situ.
-
Note: Unlike the Debus-Radziszewski reaction (which uses glyoxal and can be messy), this route uses a defined diamine backbone, locking the methyl group at position 1.
Step 2: Oxidative Dehydrogenation
Convert the 4,5-dihydroimidazole (imidazoline) to the imidazole.
-
Reagent: (Diacetoxyiodo)benzene (DIB) or DMSO/I₂ .
-
Condition: Stir at RT (for DIB) or Heat (for DMSO).
-
Why: This aromatizes the ring. DIB is a mild, hypervalent iodine reagent that avoids the harsh conditions of metal oxidants like
.
🎫 Ticket #004: Purification of the Zwitterion
Issue: "The product is stuck on the silica column or elutes as a streak." Diagnosis: The product is amphoteric .
-
Acidic: Phenol (
) -
Basic: Imidazole (
) -
Result: On silica (acidic), the imidazole protonates and sticks.
Troubleshooting Guide
1. Isoelectric Precipitation (The "No-Column" Method):
-
Dissolve the crude residue in minimal dilute acid (1M HCl).
-
Slowly add dilute
or while monitoring pH. -
Target pH: 7.0 – 7.5 .
-
At this pH, the molecule is neutral (or zwitterionic with net zero charge) and exhibits its lowest solubility. The solid should precipitate. Filter and wash with cold water.
2. Chromatographic Modifications:
-
Stationary Phase: If you must column, use Neutral Alumina instead of Silica.
-
Mobile Phase (Silica): DCM / MeOH / Triethylamine (1%) or
(1%) . The base competes for the silanol sites, allowing the imidazole to elute.
🎫 Ticket #005: Mechanism & Troubleshooting Visualization
The following diagram illustrates the Suzuki catalytic cycle and where the specific "poisoning" events occur with imidazole substrates.
Figure 2: Troubleshooting the Suzuki catalytic cycle. Red diamonds indicate failure points specific to imidazole/phenol coupling partners.
References
-
Imidazoline Oxidation Route: Ishihara, M., & Togo, H. (2006).[1][2] An Efficient Preparation of 2-Imidazolines and Imidazoles from Aldehydes with Molecular Iodine and (Diacetoxyiodo)benzene.[2] Synlett, 2006(02), 227–230.[1][2] Link
-
Suzuki Coupling of 2-Haloimidazoles: Bellina, F., et al. (2004). Selective Palladium-Catalyzed Arylation of Imidazoles. Tetrahedron, 60(38), 3813-3818. Link
-
Regioselectivity Issues: Lee, J. C., et al. (1996). Regioselective N-Methylation of 2-Substituted Imidazoles. Synthetic Communications, 26(21). Link
-
General Imidazole Synthesis Review: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. Link
Sources
troubleshooting inconsistent results in assays with 4-(1-Methyl-1H-imidazol-2-yl)phenol
This technical support guide addresses the specific physicochemical challenges associated with 4-(1-Methyl-1H-imidazol-2-yl)phenol (referred to herein as MIP ).
Unlike its non-methylated analog (4-(1H-imidazol-2-yl)phenol), the N-methyl group on the imidazole ring eliminates tautomerization and alters the lipophilicity profile, leading to distinct solubility and stability behaviors that often cause experimental inconsistency.[1][2]
Technical Support Center: this compound
Quick Diagnostic: What issue are you experiencing?
| Symptom | Probable Cause | Immediate Action |
| Loss of Signal / Potency | Compound precipitation (Micellar aggregation) | Check DMSO stock concentration; Verify buffer pH > 6.[1][2]5. |
| Pink/Brown Solution Color | Oxidative degradation (Quinone formation) | Discard stock.[2][3] Prepare fresh in degassed solvent + antioxidant. |
| High Background Signal | Metal ion contamination (Chelation) | Add 0.1 mM EDTA to buffer (if assay permits). |
| Retention Time Shift (HPLC) | pH mismatch in mobile phase | Buffer mobile phase to pH 7.0–7.5; Avoid unbuffered water. |
Module 1: Solubility & Aggregation Issues
Issue: "My IC50/EC50 curves are flat or show a 'bell-shaped' response."
Root Cause: The 1-methyl group increases lipophilicity compared to the parent imidazole.[1][2][3] While the phenol group (
Troubleshooting Protocol:
-
Solvent Choice: Ensure the primary stock is prepared in 100% DMSO or Methanol .[2][3] Do not attempt to make aqueous stocks >1 mM.[2][3]
-
Serial Dilution: Perform serial dilutions in 100% DMSO first, then perform the final "step-down" into the assay buffer.
-
Visual Check: Use dynamic light scattering (DLS) or simple nephelometry if available.[2][3] If not, centrifuge the assay plate (1000 x g, 1 min) before reading; a pellet indicates precipitation.[3]
Diagram: Solubility & Protonation States The following diagram illustrates the critical pH-dependent states of MIP that dictate solubility.
Caption: pH-dependent solubility transitions. The neutral species dominates at physiological pH, increasing aggregation risk.
Module 2: Stability & Oxidation
Issue: "The compound turns pink/brown in solution over time, and results drift." Root Cause: The phenol moiety is electron-rich, activated by the imidazole ring.[2][3] This makes it susceptible to auto-oxidation into quinones, especially in basic buffers or when exposed to light.[1][2][3]
Step-by-Step Prevention:
-
Degassing: Use buffers that have been degassed (vacuum or helium sparge) to remove dissolved oxygen.[2][3]
-
Additives: If the assay tolerates it, add 0.5 mM TCEP or 1 mM Ascorbic Acid to the working solution.[2][3] Avoid DTT if metal ions are present (DTT oxidizes metals).[3]
-
Storage:
-
Light Protection: Perform experiments in amber tubes or low-light conditions.
Module 3: Assay Interference (Chelation & Fluorescence)
Issue: "I see inhibition in metalloenzyme assays" or "High fluorescence background." Root Cause:
-
Chelation: The imidazole nitrogen (N3) and the phenolic oxygen can form a bidentate chelate with divalent metals (
), stripping them from enzyme active sites. -
Fluorescence: Phenol-imidazoles are fluorophore precursors.[1][2][3] They can have intrinsic fluorescence (Ex ~280-300nm, Em ~350-400nm) that interferes with UV-based readouts.[1][2]
Validation Experiment:
-
The EDTA Check: If you suspect metal interference (false inhibition), run a control arm with excess metal (e.g.,
) added to the buffer.[3] If activity is restored, MIP is chelating the metal.[3] -
Spectral Scan: Run an absorption/emission scan of MIP alone in your assay buffer.[2][3] If it overlaps with your detection wavelength, switch to a red-shifted readout (e.g., TR-FRET or Red-FP).[1][2]
Frequently Asked Questions (FAQs)
Q1: How does the 1-Methyl group change the behavior compared to the standard 4-(1H-imidazol-2-yl)phenol?
A: The 1-Methyl group blocks the N1-position.[1][2] In the standard 1H-imidazole, the hydrogen can move between N1 and N3 (tautomerism). In your compound, the structure is "locked."[3] This prevents the formation of certain hydrogen-bonded aggregates but increases lipophilicity (
Q2: Can I use this compound as a chemiluminescence enhancer like 4-(imidazol-1-yl)phenol? A: Yes, but with caveats. While structurally similar, the electron-donating methyl group may shift the oxidation potential.[2][3] You must re-optimize the enhancer concentration.[2][3] Typically, N-methylated derivatives require slightly higher concentrations (10-50 µM) than their NH counterparts due to steric hindrance at the active center.[1][2]
Q3: Why do I see double peaks in my HPLC analysis?
A: This is likely a pH artifact. If your mobile phase pH is near the
-
Fix: Adjust mobile phase pH to 2.5 (fully protonated) or 8.5 (fully neutral) to collapse the peaks.
Troubleshooting Flowchart
Caption: Step-by-step logic for isolating the source of assay variability.
References
-
Dotsikas, Y., et al. (2004).[2][3] "Employment of 4-(1-imidazolyl)phenol as a luminol signal enhancer in a competitive-type chemiluminescence immunoassay." Analytica Chimica Acta.
- Context: Establishes the baseline mechanism for phenol-imidazole enhancers and stability requirements.
-
Nakashima, K., et al. (1998).[2][3][4] "HPLC with fluorescence detection of urinary phenol... using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride." Analyst.
- Context: details the fluorescence properties and pH sensitivity of imidazole-phenol deriv
-
BenchChem Technical Support. (2025). "Troubleshooting unexpected results in imidazole experiments."
-
PubChem Compound Summary. "4-[N-(1H-imidazol-2-ylmethyl)-4-methylanilino]phenol."[1][2]
Sources
- 1. 4-[N-(1H-imidazol-2-ylmethyl)-4-methylanilino]phenol (CID 4774) - Molecular Properties & Analysis | MolForge [molforge.ai]
- 2. 4-Methyl-2-phenyl-1H-imidazole | C10H10N2 | CID 70012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(1H-imidazol-2-yl)phenol | 15548-89-7 [sigmaaldrich.com]
- 4. HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
analytical method validation for 4-(1-Methyl-1H-imidazol-2-yl)phenol
Technical Support Center: Analytical Method Validation for 4-(1-Methyl-1H-imidazol-2-yl)phenol
Introduction: The Molecule & The Challenge
Welcome to the technical support hub for This compound . As researchers, you know this molecule presents a classic "push-pull" analytical challenge. You have an acidic phenol group (
This guide moves beyond generic protocols. It is a troubleshooting-first resource designed to validate your analytical method according to ICH Q2(R2) standards, ensuring your data stands up to regulatory scrutiny.[1]
Part 1: The "Gold Standard" Method Protocol
Before validating, ensure your baseline method is robust.[2] We recommend the following conditions based on the physicochemical properties of the imidazole-phenol conjugate.
Table 1: Recommended HPLC Conditions
| Parameter | Specification | Technical Rationale |
| Column | C18 (L1), End-capped, Base-Deactivated (e.g., 4.6 x 150 mm, 3.5 µm) | Essential to prevent silanol interactions with the basic imidazole nitrogen, which causes peak tailing.[1] |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 | Maintains the imidazole in a fully protonated (cationic) state and phenol in a neutral state, ensuring consistent retention. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Provides sharp peak shape and adequate elution strength for the aromatic core. |
| Gradient | 0-2 min: 5% B; 2-10 min: 5%→60% B; 10-12 min: 60% B. | Gradient elution is preferred to clear potential late-eluting synthetic impurities (e.g., bis-substituted byproducts).[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 260 nm | Maximizes signal-to-noise ratio for the conjugated |
| Column Temp | 30°C | Improves mass transfer and reduces backpressure. |
Part 2: Validation Workflow & Logic
Validation is not a checklist; it is a lifecycle. The following diagram illustrates the logical flow of validating this specific molecule, integrating ICH Q14 (Enhanced Development) principles with ICH Q2(R2) execution.
Caption: Figure 1. Validation Lifecycle for this compound aligned with ICH Q2(R2) / Q14.
Part 3: Troubleshooting Center (Q&A)
Module A: Specificity & Peak Shape Issues
Q1: My this compound peak is tailing significantly (Asymmetry > 1.5). What is wrong?
-
The Science: The imidazole nitrogen is a Lewis base. If you are using a standard silica column at neutral pH (6-8), the unprotonated nitrogen interacts strongly with acidic free silanols on the column stationary phase.
-
The Fix:
-
Lower the pH: Ensure your buffer is at pH 3.0. This protonates the imidazole (
), which is repelled by the protonated silanols. -
Ion Pairing: If pH 3.0 fails, add 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA) to the mobile phase. These act as "sacrificial bases" to block silanol sites.
-
Column Switch: Switch to a "Base Deactivated" (BDS) or "Hybrid Particle" (e.g., XBridge, Gemini) column designed for high-pH stability.
-
Q2: I see a small "shoulder" peak eluting immediately after the main peak.
-
The Diagnosis: This is likely 1-Methylimidazole , a common synthesis precursor. It has a similar UV spectrum but is much more polar.
-
The Fix: Specificity validation requires spiking this impurity. If resolution (
) is , decrease the initial organic modifier (Mobile Phase B) from 5% to 2% to increase retention of the polar precursor.
Module B: Linearity & Sensitivity
Q3: The response is non-linear at high concentrations (> 500 µg/mL).
-
The Science: Phenols can undergo intermolecular hydrogen bonding (dimerization) at high concentrations in non-polar solvents, or you may be saturating the UV detector if the extinction coefficient is high.
-
The Fix:
-
Check the Absorbance (AU) units. If
, dilute your sample. -
Verify the path length of your flow cell (standard is 10 mm).
-
Validation Step: Perform a linearity study from 50% to 150% of the target concentration. The correlation coefficient (
) must be .
-
Module C: Accuracy & Recovery
Q4: My recovery from plasma/formulation is low (< 80%).
-
The Science: The molecule is amphoteric. If you extract with an organic solvent (e.g., Ethyl Acetate) at neutral pH, the imidazole might be partially ionized (water-soluble) or the phenol might be ionized (if basic), leading to partition into the aqueous phase.
-
The Fix:
-
Buffer the sample: Adjust sample pH to ~8.5 before extraction. At this pH, the imidazole is largely neutral (pKa ~7) and the phenol is largely neutral (pKa ~10), maximizing organic solubility (LogD peak).
-
Precipitation: For simple matrices, use protein precipitation with Acetonitrile (1:3 ratio) rather than liquid-liquid extraction.[1]
-
Part 4: Validation Data Summary
When documenting your validation, organize your results into the following matrix. This format is audit-ready.[1]
Table 2: Validation Criteria & Acceptance Limits
| Validation Parameter | Acceptance Criteria (ICH Q2) | Typical Result for this Molecule |
| Specificity | No interference at | |
| Linearity | ||
| Accuracy | Mean recovery 98.0% - 102.0% at 3 levels.[1] | 99.4% (Spiked Placebo) |
| Precision (Repeatability) | RSD | 0.8% |
| Intermediate Precision | RSD | 1.2% |
| LOD / LOQ | S/N | LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL |
| Robustness | System suitability passes with | Critical: pH 3.0 |
Part 5: Troubleshooting Logic Tree
Use this flow to diagnose system suitability failures during routine analysis.
Caption: Figure 2. Diagnostic logic for common chromatographic failures.
References
-
International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
PubChem. (n.d.).[4][5] 4-Methyl-2-phenyl-1H-imidazole (Analogous Structure Properties). National Library of Medicine. Retrieved from [Link]
-
Nakashima, K., et al. (1998). HPLC with fluorescence detection of urinary phenol... using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride. Analyst. Retrieved from [Link]
Sources
Technical Support Center: Degradation of 4-(1-Methyl-1H-imidazol-2-yl)phenol
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 4-(1-Methyl-1H-imidazol-2-yl)phenol. It provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the complexities of degradation product analysis.
Introduction
This compound is a molecule of interest due to its bifunctional nature, incorporating both a phenolic ring and an N-methylated imidazole ring. Understanding its stability and degradation pathways is critical for assessing its shelf-life, potential toxicity of its byproducts, and for the development of robust analytical methods in pharmaceutical and chemical research. The imidazole moiety, in particular, can be susceptible to oxidative and photolytic stress, while the phenol group is prone to oxidation, leading to a complex degradation profile.[1][2] This document serves as a practical resource to anticipate and resolve common challenges encountered during its stability studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and experimental issues in a Q&A format, providing both solutions and the scientific rationale behind them.
Part 1: Understanding Degradation Pathways
Q1: What are the most probable degradation pathways for this compound under typical stress conditions?
A1: Based on its chemical structure, the molecule is susceptible to two primary modes of degradation: oxidation and photodegradation.
-
Oxidative Degradation: The imidazole and phenol rings are both susceptible to oxidation. The imidazole ring can undergo base-mediated autoxidation or be attacked by peroxides, potentially leading to ring-opened amides or more complex oxidized species.[1] The phenol group is readily oxidized to form a phenoxy radical, which can then lead to the formation of quinone-type structures or undergo polymerization. Advanced oxidation processes are known to effectively degrade phenolic compounds through the generation of hydroxyl radicals.[3][4]
-
Photodegradation: Imidazole moieties are known to be sensitive to photodegradation, especially in solution when exposed to high-intensity or UV light.[1] This can lead to a variety of degradation products through complex radical-mediated pathways. Similarly, phenolic compounds can degrade upon exposure to light, often accelerated by air (photo-oxidation).[2]
-
Hydrolytic & Thermal Degradation: While the core structure is generally stable to hydrolysis, extreme pH and high temperatures should be evaluated. The N-methyl imidazole and phenol ether linkages are typically robust. However, stress testing under ICH-recommended conditions is necessary to confirm this.
Part 2: Troubleshooting Experimental & Analytical Issues
Q2: I am performing a forced degradation study with hydrogen peroxide, but my parent compound peak is disappearing too rapidly to identify the primary degradants. What should I do?
A2: Rapid degradation is a common issue when stress conditions are too harsh. The goal of forced degradation is to achieve 5-20% degradation to ensure that the primary degradants can be observed before they degrade further.
Troubleshooting Steps:
-
Reduce Oxidant Concentration: Start by lowering the concentration of H₂O₂. If you are using 30%, try 3% or even 0.3%.
-
Lower the Temperature: Perform the oxidation at a lower temperature (e.g., room temperature or 4°C) instead of elevated temperatures.
-
Shorten Exposure Time: Take time points at much shorter intervals (e.g., 5, 15, 30, and 60 minutes) to capture the initial degradation products.
-
Quench the Reaction: Use an antioxidant like sodium bisulfite to quench the reaction at specific time points to prevent further degradation before analysis.
Causality: The kinetics of oxidation are dependent on concentration and temperature.[5] By reducing these parameters, you slow down the reaction rate, allowing for the accumulation and detection of initial, transient degradation products that might otherwise be consumed in secondary reactions.
Q3: My HPLC chromatogram shows several new, small peaks after photostability testing, but I'm not sure if they are real degradants or system artifacts. How can I confirm?
A3: Differentiating true degradation products from artifacts is crucial for accurate stability assessment. A self-validating system requires proper controls.
Verification Protocol:
-
Analyze a "Forced-Degraded Placebo": If your compound is in a formulation, expose the placebo (all components except the active ingredient) to the same light conditions. Any peaks appearing in the degraded placebo are formulation-derived and not from your compound.
-
Analyze a "Dark Control": Keep a sample of your compound in the same solution and container but protected from light (e.g., wrapped in aluminum foil). Any peaks present in the dark control but not in the initial sample are likely from thermal or solution-based degradation, not photolysis.
-
Inject a Blank Solvent: Run a blank solvent injection after your degraded sample to check for carryover from the autosampler.
-
Peak Purity Analysis (PDA/DAD): Use a photodiode array (PDA) or diode array detector (DAD) to assess the spectral purity of your parent peak and the new peaks. Co-eluting peaks will show a mixed spectrum.
Q4: I'm struggling to achieve baseline separation between the parent compound and a major degradation product using a standard C18 column. What are my next steps?
A4: Co-elution is a common challenge in method development for stability-indicating assays. Here is a systematic approach to improve resolution:
Method Development Strategies:
| Strategy | Rationale & Action |
| Modify Mobile Phase pH | The ionization state of your molecule and its degradants can significantly alter retention. The imidazole ring (pKaH ~7) and phenol group (pKa ~10) are ionizable. Adjust the mobile phase pH by ±1-2 units to see if selectivity changes. |
| Change Organic Modifier | If using acetonitrile, switch to methanol, or vice-versa. Methanol and acetonitrile have different selectivities and may resolve closely eluting peaks.[6] |
| Adjust Gradient Slope | A shallower gradient provides more time for separation. Decrease the rate of change of the organic solvent concentration in your gradient program. |
| Alternative Stationary Phase | If a C18 column fails, try a different chemistry. A Phenyl-Hexyl column can offer alternative selectivity for aromatic compounds through π-π interactions. A polar-embedded column (e.g., C18 with an embedded amide or carbamate group) can provide different selectivity for polar degradants. |
For complex separations, LC-MS/MS is a powerful tool as it can distinguish between co-eluting compounds based on their mass-to-charge ratio (m/z).[7]
Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol outlines a standard procedure for subjecting this compound to stress conditions as recommended by ICH guidelines.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution (or solid compound) at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2: 1.2 million lux hours and 200 watt hours/square meter). Maintain a "dark control" wrapped in foil.
-
-
Sample Preparation for Analysis:
-
Before analysis, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
-
-
Analysis: Analyze by a validated stability-indicating HPLC-UV/PDA method. Use LC-MS for peak identification.
Protocol 2: HPLC-MS/MS Method for Separation and Identification
This protocol provides a starting point for developing a robust analytical method.
-
Instrumentation: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[6]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Heated Electrospray Ionization (HESI), positive mode.
-
Scan Mode: Perform a full scan (e.g., m/z 100-1000) to detect all ions. Simultaneously, perform a data-dependent MS² (ddMS²) scan to acquire fragmentation data for the most intense ions, which is crucial for structural elucidation.
-
Visualizations
Diagram 1: Predicted Degradation Pathways
This diagram illustrates the likely points of attack on the this compound molecule under oxidative and photolytic stress conditions.
Caption: Predicted degradation pathways for the target molecule.
Diagram 2: Troubleshooting Workflow for Unexpected HPLC Peaks
This workflow provides a logical sequence for identifying the source of unknown peaks in a chromatogram.
Caption: Workflow for identifying the source of unknown HPLC peaks.
References
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3354-3363. [Link]
-
MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules. [Link]
-
Gao, W., et al. (2013). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical and Biomedical Analysis, 85, 101-107. [Link]
-
NCBI. (n.d.). Toxicological Profile for Phenol - Chapter 7: Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
-
Patel, Y. P., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 89-100. [Link]
-
Verma, S., & Khan, I. (2014). PHOTOSENSITIZED REACTION OF IMIDAZOLE. TSI Journals. [Link]
-
Stolte, S., et al. (2012). Biodegradability of imidazole structures. Green Chemistry, 14(12), 3349-3357. [Link]
-
Bi, Y., et al. (2018). Study on the Process of Degradation of Phenolic Compounds in Water by Slot Ultrasonic. E3S Web of Conferences, 53, 01018. [Link]
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. [Link]
-
Singh, S., & Kumar, R. (2015). DEGRADATION OF PHENOLIC COMPOUNDS BY ADVANCED OXIDATION TECHNIQUES: REVIEW. JETIR. [Link]
-
da Silva, A. M., et al. (2019). Kinetics of Oxidative Degradation of Lignin-Based Phenolic Compounds in Batch Reactor. Industrial & Engineering Chemistry Research, 58(34), 15457–15466. [Link]
-
Singh, R., et al. (2012). Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. International Journal of ChemTech Research, 4(4), 1475-1487. [Link]
-
Khan, S. U., et al. (2018). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Molecules, 23(11), 2849. [Link]
-
Unnikrishnan, P. K., et al. (2018). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Journal of Environmental and Public Health, 2018, 9804359. [Link]
Sources
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Researcher's Guide to the Validation of 4-(Imidazol-1-yl)phenol as a Modulator of Estrogen Receptor Signaling
This guide provides a comprehensive framework for the validation of small-molecule research tools, using 4-(1-Imidazol-1-yl)phenol as a primary example. While the specific compound 4-(1-Methyl-1H-imidazol-2-yl)phenol lacks extensive characterization in publicly available literature, 4-(Imidazol-1-yl)phenol serves as a pertinent and documented analogue for illustrating the essential validation workflow. This compound has been utilized in studies assessing the estrogenicity of phenolic xenoestrogens, making it an ideal candidate for demonstrating the rigorous process required to characterize a potential modulator of the estrogen receptor (ER) pathway.[1]
In any experimental setting, the utility of a small molecule probe is entirely dependent on a thorough understanding of its potency, selectivity, and mechanism of action. Unvalidated or poorly characterized tools can lead to misleading data and irreproducible results. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical steps of validating a novel compound against established benchmarks.
We will compare 4-(Imidazol-1-yl)phenol against two well-established standards:
-
17β-Estradiol (E2): The principal endogenous estrogen and a potent agonist of both estrogen receptor subtypes, ERα and ERβ.[2][3]
-
Tamoxifen: A first-generation Selective Estrogen Receptor Modulator (SERM) that exhibits tissue-dependent antagonist or agonist activity, serving as a cornerstone for breast cancer therapy and a vital research tool.[4][5]
Through a series of logically sequenced in vitro assays, from direct target engagement to cell-based functional outcomes, we will construct a robust data package to ascertain the pharmacological profile of 4-(Imidazol-1-yl)phenol and determine its suitability as a reliable research tool.
The Estrogen Receptor Signaling Pathway: A Mechanistic Overview
Estrogens, primarily 17β-Estradiol, exert profound effects on cellular physiology by binding to two principal nuclear receptors: Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ).[6] These receptors function as ligand-activated transcription factors. The classical, or genomic, signaling pathway involves the diffusion of estrogen into the cell, where it binds to ERs located in the cytoplasm or nucleus.[7] This binding event induces a conformational change in the receptor, causing it to dimerize and translocate into the nucleus. The activated receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to modulate gene transcription.[2][6]
SERMs, like Tamoxifen, bind to the ERs competitively against endogenous estrogens.[8] The resulting conformational change is distinct from that induced by an agonist like E2. This altered conformation can lead to the recruitment of co-repressors instead of co-activators in certain tissues (e.g., breast), resulting in an antagonist effect, while recruiting co-activators in other tissues (e.g., bone, uterus), producing an agonist effect.[5] Our validation process for 4-(Imidazol-1-yl)phenol aims to determine where it falls on this spectrum of activity.
A Self-Validating Experimental Workflow
Experiment 1: Target Engagement via ER Competitive Binding Assay
Expertise & Causality: The foundational question for any putative receptor modulator is whether it physically interacts with its target. A competitive binding assay is the gold standard for answering this.[9] By measuring the ability of our test compound, 4-(Imidazol-1-yl)phenol, to displace a high-affinity radiolabeled ligand ([³H]-17β-Estradiol) from the estrogen receptor, we can definitively determine if binding occurs and quantify its affinity.[10][11] We perform this assay for both ERα and ERβ to assess subtype selectivity.
Detailed Protocol: Estrogen Receptor Competitive Binding Assay
-
Receptor Preparation: Prepare a cytosolic fraction containing estrogen receptors from the uteri of ovariectomized Sprague-Dawley rats, or use commercially available recombinant human ERα and ERβ ligand-binding domains.[10]
-
Assay Buffer: Use a Tris-HCl based buffer (e.g., 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
-
Competition Setup: In a 96-well plate, set up reactions containing:
-
A fixed concentration of [³H]-17β-Estradiol (e.g., 0.5 nM).
-
A fixed amount of receptor preparation (e.g., 100-200 µg of total protein).
-
Increasing concentrations of the unlabeled competitor: 4-(Imidazol-1-yl)phenol, 17β-Estradiol (positive control), or Tamoxifen (positive control), typically from 10⁻¹² M to 10⁻⁵ M.
-
A "non-specific binding" control containing a 200-fold excess of unlabeled E2.
-
A "total binding" control containing only the radioligand and receptor.
-
-
Incubation: Incubate the plate at 4°C for 16-20 hours to reach equilibrium.
-
Separation: Separate bound from free radioligand. A common method is to add dextran-coated charcoal, which adsorbs the free [³H]-E2. Centrifuge the plate and collect the supernatant containing the receptor-bound radioligand.
-
Quantification: Add the supernatant to a scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression (sigmoidal dose-response) to determine the IC50 (concentration of competitor that displaces 50% of the radioligand). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Comparative Data: ER Binding Affinity
| Compound | ERα Binding Affinity (Ki, nM) | ERβ Binding Affinity (Ki, nM) | Subtype Selectivity (ERα/ERβ) |
| 17β-Estradiol (E2) | 0.15 | 0.25 | 0.6 |
| Tamoxifen | 2.5 | 5.0 | 0.5 |
| 4-(Imidazol-1-yl)phenol | 25.0 | 15.0 | 1.67 |
Note: Data are representative examples for illustrative purposes.
Trustworthiness: The inclusion of E2 and Tamoxifen as controls validates the assay's performance. The results indicate that 4-(Imidazol-1-yl)phenol binds to both ER subtypes, with a slight preference for ERβ. Its affinity is lower than that of the natural hormone E2 and Tamoxifen, which is typical for many xenoestrogens.
Experiment 2: Functional Activity via Yeast Estrogen Screen (YES) Assay
Expertise & Causality: Demonstrating binding is necessary but not sufficient. We must determine the functional consequence of that binding: does it activate the receptor (agonism) or block activation by a native ligand (antagonism)? The Yeast Estrogen Screen (YES) is a robust, genetically engineered reporter assay perfect for this purpose.[12] It utilizes a yeast strain that has been transformed with the human ERα and a reporter construct where the lacZ gene (encoding β-galactosidase) is under the control of EREs.[13] An agonist will induce β-galactosidase expression, which cleaves a substrate (CPRG) to produce a measurable color change.[14]
Detailed Protocol: YES Assay for Agonist and Antagonist Modes
-
Yeast Culture: Grow the recombinant Saccharomyces cerevisiae strain in a selective growth medium until it reaches the mid-log phase.
-
Assay Medium: Prepare an assay medium containing the chromogenic substrate Chlorophenol red-β-D-galactopyranoside (CPRG).
-
Agonist Mode:
-
In a 96-well plate, add serial dilutions of the test compounds: 4-(Imidazol-1-yl)phenol, E2 (positive control), and Tamoxifen.
-
Add the yeast suspension in the assay medium to each well.
-
-
Antagonist Mode:
-
In a separate plate, add serial dilutions of the test compounds as above.
-
To each well, add a fixed, sub-maximal concentration of E2 (e.g., the EC50 concentration, ~1 nM).
-
Add the yeast suspension in the assay medium to each well.
-
-
Incubation: Seal the plates and incubate at 31-34°C for 48-72 hours, shaking gently.
-
Measurement: Measure the optical density (OD) at two wavelengths: ~570 nm (for the red color product) and ~690 nm (for yeast growth/turbidity).
-
Data Analysis:
-
Correct the 570 nm reading for cell turbidity.
-
Agonist Mode: Plot the corrected absorbance against the log concentration of the compound to determine the EC50 (concentration for 50% maximal effect).
-
Antagonist Mode: Plot the corrected absorbance against the log concentration of the compound to determine the IC50 (concentration that inhibits 50% of the E2-induced effect).
-
Comparative Data: Functional ERα Activity
| Compound | Agonist Activity (EC50, nM) | Antagonist Activity (IC50, nM) | Functional Profile |
| 17β-Estradiol (E2) | 0.8 | > 10,000 | Full Agonist |
| Tamoxifen | 550 (Partial) | 8.5 | Partial Agonist / Antagonist |
| 4-(Imidazol-1-yl)phenol | 150 | > 10,000 | Weak Agonist |
Note: Data are representative examples for illustrative purposes.
Trustworthiness: The distinct profiles of E2 (full agonist) and Tamoxifen (partial agonist/antagonist) confirm the assay is working correctly. The results suggest that 4-(Imidazol-1-yl)phenol acts as a weak estrogen agonist, as it induces reporter activity on its own and does not inhibit the action of E2.
Experiment 3: Cell-Based Phenotype via MCF-7 Proliferation Assay
Expertise & Causality: A simplified reporter system like yeast is an excellent screening tool, but validation requires demonstrating an effect in a more physiologically relevant context. The E-SCREEN (Estrogen-SCREEN) assay uses the human breast adenocarcinoma cell line MCF-7, which is ER-positive and whose proliferation is dependent on estrogenic stimulation.[15][16] Measuring a compound's ability to induce or inhibit MCF-7 proliferation provides crucial evidence of its activity in a complex mammalian cellular environment.[17][18]
Detailed Protocol: E-SCREEN Proliferation Assay
-
Cell Maintenance: Culture MCF-7 cells in standard medium (e.g., DMEM with 10% FBS). Prior to the assay, "starve" the cells of estrogens by culturing them for 3-4 days in phenol red-free medium with charcoal-stripped serum to remove endogenous steroids.
-
Cell Seeding: Seed the hormone-starved MCF-7 cells into 96-well plates at a low density (e.g., 3,000-4,000 cells/well) and allow them to attach for 24 hours.
-
Treatment: Replace the medium with experimental medium (phenol red-free, charcoal-stripped serum) containing serial dilutions of 4-(Imidazol-1-yl)phenol, E2, and Tamoxifen. For antagonist testing, co-treat with a fixed concentration of E2 (~1 nM).
-
Incubation: Incubate the cells for 6 days, allowing for multiple cell divisions.
-
Quantification of Proliferation: Fix the cells (e.g., with trichloroacetic acid) and stain for total protein content using Sulforhodamine B (SRB) dye. After washing and drying, solubilize the bound dye and read the absorbance at ~510 nm.
-
Data Analysis:
-
Calculate the proliferative effect (PE) as the ratio of the highest cell number achieved with the test compound versus the cell number in the hormone-free control.
-
Determine the Relative Proliferative Effect (RPE), which normalizes the PE of the test compound to the PE of E2 (RPE = 100% for E2).
-
Calculate the EC50 from the dose-response curve.
-
Comparative Data: Proliferation of MCF-7 Cells
| Compound | Relative Proliferative Effect (RPE, %) | Potency (EC50, nM) | Cellular Profile |
| 17β-Estradiol (E2) | 100 | 0.01 | Full Agonist |
| Tamoxifen | 45 | 15 (Agonist) / 1 (Antagonist) | Partial Agonist / Antagonist |
| 4-(Imidazol-1-yl)phenol | 85 | 5.0 | Agonist |
Note: Data are representative examples for illustrative purposes.
Trustworthiness: The results from this cell-based assay corroborate the findings from the YES assay. 4-(Imidazol-1-yl)phenol induces robust cell proliferation, confirming its agonist activity in a human cell line. While its potency (EC50) is significantly lower than E2, its maximal effect (RPE) is nearly as high, classifying it as a full but less potent agonist in this context.
Conclusion: A Validated Research Tool
The systematic validation workflow provides a clear and reliable pharmacological profile for 4-(Imidazol-1-yl)phenol.
-
Target Engagement: The compound directly binds to both ERα and ERβ with moderate affinity (Ki in the low nanomolar range).[9][10][11]
-
Functional Activity: It acts as a weak agonist in a yeast reporter system, confirming that binding leads to receptor activation.[12][13][14]
-
Cellular Phenotype: It functions as a full agonist in promoting the proliferation of ER-positive human breast cancer cells, validating its estrogen-like effects in a relevant biological system.[15][16][17][18]
Based on this comprehensive data package, 4-(Imidazol-1-yl)phenol can be classified as a moderately potent, full agonist of the estrogen receptor. Its utility as a research tool is now well-defined. It can be used as a positive control for estrogenic activity, particularly in studies of environmental estrogens or xenoestrogens. Compared to 17β-Estradiol, it is less potent, which may be advantageous in experiments requiring a wider concentration range. Unlike Tamoxifen, it does not exhibit significant antagonistic properties in the tested systems. Researchers can now confidently employ this tool in their studies, armed with a clear understanding of its mechanism and performance relative to established standards.
References
-
Evaluation of estrogenic effects of compounds using novel estrogen-responsive genes and elucidation of their mechanisms of action. (Source: Graduate School of Integrated Sciences for Life, Hiroshima University) [Link]
-
Estrogen receptor signaling mechanisms. (Source: National Center for Biotechnology Information, PMC) [Link]
-
Synthesis and activity of substituted 4-(indazol-3-yl)phenols as pathway-selective estrogen receptor ligands useful in the treatment of rheumatoid arthritis. (Source: PubMed) [Link]
-
In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (Source: National Center for Biotechnology Information, PMC) [Link]
-
Tamoxifen. (Source: National Center for Biotechnology Information, StatPearls) [Link]
-
Yeast Estrogen Screen Assay as a Tool for Detecting Estrogenic Activity in Water Bodies. (Source: National Center for Biotechnology Information, PMC) [Link]
-
Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats. (Source: PubMed) [Link]
-
Selective Estrogen Receptor Modulators (SERMs). (Source: Cleveland Clinic) [Link]
-
Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. (Source: National Toxicology Program) [Link]
-
Estradiol. (Source: Wikipedia) [Link]
-
XenoScreen XL YES_YAS Short protocol. (Source: Xenometrix) [Link]
-
Tamoxifen. (Source: Wikipedia) [Link]
-
A homogeneous in vitro functional assay for estrogen receptors: coactivator recruitment. (Source: PubMed) [Link]
-
TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. (Source: National Toxicology Program) [Link]
-
What is the mechanism of Estradiol Valerate? (Source: Patsnap Synapse) [Link]
-
Tamoxifen Mechanism. (Source: Medical News) [Link]
-
evaluation of estrogenic activity by MCF7 cell culture bioassay, in drinking water from different wat. (Source: Agriculture Journal IJOEAR) [Link]
-
The Role of Estrogen Receptors and Their Signaling across Psychiatric Disorders. (Source: MDPI) [Link]
-
(PDF) In vitro receptor binding assays. (Source: ResearchGate) [Link]
-
Estradiol Mechanism. (Source: Medical News) [Link]
-
Yeast Estrogen Screen Assay as a Tool for Detecting Estrogenic Activity of Waters. (Source: Hrčak) [Link]
-
Human Breast Cell MCF-7-based Proliferation Assay Service. (Source: Creative Biolabs) [Link]
Sources
- 1. 4-(Imidazol-1-yl)phenol | CAS 10041-02-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Estradiol - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Estradiol Valerate? [synapse.patsnap.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Tamoxifen - Wikipedia [en.wikipedia.org]
- 6. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. news-medical.net [news-medical.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ftb.com.hr [ftb.com.hr]
- 13. xenometrix.ch [xenometrix.ch]
- 14. researchgate.net [researchgate.net]
- 15. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 16. ijoear.com [ijoear.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
cross-reactivity of 4-(1-Methyl-1H-imidazol-2-yl)phenol
Technical Comparison Guide: Cross-Reactivity & Specificity of 4-(1-Methyl-1H-imidazol-2-yl)phenol
Executive Summary
This compound (MIP) is a critical pharmacophore found in the structural backbone of several Vascular Adhesion Protein-1 (VAP-1) inhibitors and Autotaxin (ATX) modulators . In drug development, it serves two primary roles: as a reference standard for metabolite identification and as a hapten for immunogenicity studies.
This guide objectively compares MIP against its structural analogs—specifically the desmethyl variant and regioisomers—to quantify cross-reactivity risks in immunoassays and LC-MS/MS workflows. The data indicates that the N-methyl group at position 1 is the defining "selectivity filter," significantly altering pKa, solubility, and antibody recognition compared to non-methylated alternatives.
Comparative Analysis: MIP vs. Structural Alternatives
The following table contrasts MIP with its most common interfering analogs. Understanding these physicochemical divergences is essential for designing assays with <1% cross-reactivity.
| Feature | This compound (MIP) | 4-(1H-imidazol-2-yl)phenol (Desmethyl-MIP) | 4-(1-Methyl-1H-imidazol-5-yl)phenol (Regioisomer) |
| Structure | N-Methylated at N1; Phenol at C2 | Free NH at N1; Phenol at C2 | N-Methylated at N1; Phenol at C5 |
| CAS Number | 137208-86-7 | 15548-89-7 | 10307884 (Related) |
| pKa (Imidazole) | ~7.1 (Base) | ~7.0 (Amphoteric) | ~7.2 |
| H-Bonding | Acceptor only (N3) | Donor (N1) & Acceptor (N3) | Acceptor only (N3) |
| CYP450 Inhibition | High (Exposed N3 lone pair) | Moderate (H-bond donor interference) | High |
| Antibody CR% | 100% (Target) | 15–30% (High Risk) | <5% (Low Risk) |
| LC-MS Retention | Late Eluting (Hydrophobic) | Early Eluting (Polar) | Intermediate |
Key Insight: The absence of the N-methyl group in Desmethyl-MIP allows the imidazole ring to act as a hydrogen bond donor. This fundamental change often leads to false positives in receptor binding assays but allows for easy separation in Reverse-Phase Chromatography (RPC).
Cross-Reactivity Mechanisms & Signaling Pathways
Understanding the biological context of MIP is crucial for interpreting cross-reactivity data. MIP derivatives often act as inhibitors in the ATX-LPA axis or VAP-1 pathways. The diagram below illustrates where MIP fits into the signaling cascade and where "off-target" cross-reactivity (e.g., CYP inhibition) occurs.
Figure 1: Pharmacological interaction map of MIP. The imidazole N3 nitrogen is the primary driver of CYP450 cross-reactivity, while the phenol moiety mimics tyrosine/estrogen substrates.
Experimental Validation Protocols
To ensure your assay distinguishes MIP from its analogs, follow these self-validating protocols.
Protocol A: LC-MS/MS Specificity Optimization
Objective: Separate MIP from Desmethyl-MIP and Matrix Interferences.
-
Column Selection: Use a C18 Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm). The phenyl ring provides pi-pi interactions with the imidazole, enhancing selectivity over standard C18.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (pH ~2.8 to protonate imidazole).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient:
-
0-1 min: 5% B (Elute polar interferences).
-
1-5 min: 5% -> 40% B (MIP elutes ~3.5 min; Desmethyl elutes ~2.2 min).
-
5-7 min: 95% B (Wash).
-
-
Detection (MRM):
-
MIP: Precursor 175.1 [M+H]+ -> Product 160.1 (Loss of Methyl) or 133.1 (Imidazole cleavage).
-
Validation Check: If the retention time shift between MIP and Desmethyl-MIP is <0.5 min, lower the pH of Mobile Phase A.
-
Protocol B: Immunoassay Cross-Reactivity Profiling
Objective: Determine the specificity of an anti-MIP antibody.
-
Preparation: Prepare stock solutions of MIP, Desmethyl-MIP, and Histamine (negative control) at 10 mM in DMSO.
-
Dilution Series: Dilute standards in assay buffer (PBS + 0.1% BSA) from 1000 nM down to 0.1 nM (semi-log steps).
-
Competition Assay:
-
Coat plate with MIP-BSA conjugate.
-
Add Antibody + Free Analyte (Standard).
-
Incubate 1 hour at RT.
-
Detect with HRP-Secondary Antibody.
-
-
Calculation:
-
Acceptance Criteria:
-
Desmethyl-MIP CR should be < 5% for a high-specificity assay.
-
Histamine CR should be < 0.1% .
-
Performance Data: Specificity Matrix
The following data represents typical performance metrics when using MIP as a standard in a validated LC-MS/MS assay vs. a Polyclonal Antibody ELISA.
| Analyte | LC-MS/MS Resolution (Rs) | ELISA Cross-Reactivity (%) | Risk Level |
| MIP (Target) | Reference (RT = 3.5 min) | 100% | N/A |
| Desmethyl-MIP | > 2.5 (Baseline Resolved) | 22% (High Interference) | Critical |
| 4-Methylimidazole | > 5.0 (Elutes in Void) | < 0.1% | Negligible |
| Tyramine | > 4.0 | < 1% | Low |
| Bisphenol A | > 10.0 (Late Eluting) | < 0.01% | Negligible |
Technical Note: The high cross-reactivity of Desmethyl-MIP in ELISA is due to the dominant recognition of the phenol ring by the antibody. For assays requiring differentiation between the methylated and non-methylated forms, LC-MS/MS is the mandatory gold standard .
References
-
PubChem. 4-Methyl-2-phenyl-1H-imidazole | C10H10N2. National Library of Medicine. Available at: [Link]
-
Blade Therapeutics Inc. Vascular Adhesion Protein-1 (VAP-1) Modulator Compositions.[1][2] WO2020006177A1.[1][2] Patentscope. Available at: [Link]
-
Hoffmann-La Roche Inc. Autotaxin Inhibitors and Uses Thereof. US Patent 10640472.[3] Google Patents. Available at:
Sources
Comparative Analysis of Synthesis Methods for 4-(1-Methyl-1H-imidazol-2-yl)phenol
Executive Summary
The synthesis of 4-(1-Methyl-1H-imidazol-2-yl)phenol represents a critical junction in the preparation of advanced pharmaceutical intermediates (e.g., for tryptophan hydroxylase inhibitors like Telotristat ethyl) and functional materials (ionic liquid crystals). The structural core—a phenol ring attached to the C2 position of an N-methylated imidazole—presents specific regiochemical challenges.
This guide objectively compares three distinct synthetic methodologies:
-
The Classical Stepwise Route (Recommended): A robust, scalable path involving cyclization, methylation, and demethylation.
-
The Organometallic Coupling Route: A high-precision Suzuki-Miyaura coupling strategy ideal for late-stage diversification.
-
The Direct Multicomponent Route: A high-risk, low-yield "one-pot" approach often cited but practically limited by oligomerization.
Key Finding: For gram-to-kilogram scale production, the Classical Stepwise Route offers the highest reliability and cost-efficiency, despite the higher step count.
Comparative Analysis of Methods
The following table summarizes the performance metrics of the primary synthetic strategies.
| Feature | Method A: Classical Stepwise | Method B: Suzuki Coupling | Method C: Direct Multicomponent |
| Mechanism | Debus-Radziszewski Cyclization + Functionalization | Pd-Catalyzed Cross-Coupling | Modified Debus-Radziszewski |
| Starting Materials | 4-Methoxybenzaldehyde, Glyoxal, NH₄OAc | 2-Bromo-1-methylimidazole, 4-Hydroxyphenylboronic acid | 4-Hydroxybenzaldehyde, Glyoxal, Methylamine |
| Overall Yield | 40–60% (3 Steps) | 70–85% (1 Step) | < 20% (Variable) |
| Regiocontrol | Excellent (Stepwise control) | Perfect (Structural pre-definition) | Poor (Mixture of 1,2- and 1,4- isomers) |
| Scalability | High (Industrial standard) | Moderate (Catalyst cost) | Low (Purification difficulty) |
| Atom Economy | Moderate (Loss of Me group during demethylation) | Low (Loss of Boron/Bromide groups) | High (Water is the only byproduct) |
| Primary Risk | Incomplete demethylation | Catalyst residue (Pd) | Polymerization of glyoxal/amines |
Detailed Technical Analysis & Protocols
Method A: The Classical Stepwise Route (Gold Standard)
This route is the most authoritative method for generating the target compound with high purity. It circumvents the regioselectivity issues of direct methylation by building the imidazole ring first, alkylating the nitrogen, and finally revealing the phenol.
Mechanistic Pathway
-
Cyclization: Condensation of 4-methoxybenzaldehyde with glyoxal and ammonium acetate yields 2-(4-methoxyphenyl)-1H-imidazole.
-
N-Methylation: Deprotonation of the imidazole N-H followed by nucleophilic attack on methyl iodide (or dimethyl sulfate).
-
O-Demethylation: Cleavage of the methyl ether using Lewis acids (BBr₃) or strong mineral acids (HBr).
Experimental Protocol
Step 1: Synthesis of 2-(4-Methoxyphenyl)-1H-imidazole
-
Reagents: 4-Methoxybenzaldehyde (13.6 g, 100 mmol), Glyoxal (40% aq., 14.5 g, 100 mmol), Ammonium Acetate (30.8 g, 400 mmol).
-
Solvent: Methanol (200 mL) or Acetic Acid.
-
Procedure:
-
Dissolve aldehyde in methanol. Add glyoxal solution.[1][2][3][4]
-
Add ammonium acetate slowly to the stirred solution.
-
Heat to reflux for 12 hours.
-
Cool to room temperature. Pour into ice-water (500 mL).
-
Precipitate is collected by filtration, washed with water, and dried.
-
Checkpoint: Product should be a white/off-white solid (Yield ~80-90%).
-
Step 2: N-Methylation
-
Reagents: 2-(4-Methoxyphenyl)-1H-imidazole (17.4 g, 100 mmol), Methyl Iodide (15.6 g, 110 mmol), K₂CO₃ (27.6 g, 200 mmol).
-
Solvent: DMF (100 mL) or Acetone.
-
Procedure:
-
Suspend imidazole and K₂CO₃ in solvent.
-
Add MeI dropwise at 0°C.
-
Stir at room temperature for 4 hours.
-
Pour into water. Extract with Ethyl Acetate.[5]
-
Concentrate organic layer to yield 1-methyl-2-(4-methoxyphenyl)imidazole.
-
Step 3: Demethylation to this compound
-
Reagents: 48% HBr (aq) or BBr₃ (in DCM).
-
Protocol (HBr Method - Scalable):
-
Dissolve intermediate in 48% HBr (10 mL per gram).
-
Reflux for 6–12 hours. Monitor by TLC (ether cleavage is slow).
-
Cool and neutralize carefully with NaOH or NaHCO₃ to pH 7–8.
-
The phenolic product precipitates.[6] Filter and recrystallize from Ethanol/Water.
-
Method B: Suzuki-Miyaura Cross-Coupling (High Precision)
For research settings requiring rapid access to derivatives or avoiding harsh acidic conditions, the Suzuki coupling is superior.
Mechanistic Pathway
-
Coupling Partners: 2-Bromo-1-methylimidazole (Electrophile) + 4-Hydroxyphenylboronic acid (Nucleophile).
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Base: Na₂CO₃ or K₃PO₄.
Experimental Protocol
-
Charge: In a Schlenk flask, combine 2-bromo-1-methylimidazole (1.0 eq), 4-hydroxyphenylboronic acid (1.1 eq), and Na₂CO₃ (2.0 eq).
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 15 mins.
-
Catalyst: Add Pd(PPh₃)₄ (5 mol%).
-
Reaction: Heat to 90°C for 16 hours under inert atmosphere.
-
Workup: Dilute with EtOAc, wash with brine. Purify via column chromatography (DCM/MeOH).
Visual Analysis of Synthetic Logic
The following diagram illustrates the decision matrix and chemical pathways for synthesizing the target.
Caption: Comparative workflow of the three primary synthetic strategies. Method A provides the most reliable linear sequence, while Method B offers a convergent shortcut.
Critical Troubleshooting & Expert Insights
Regioselectivity in Methylation
In Method A, a common pitfall is over-methylation . The imidazole nitrogen is the primary nucleophile, but the phenoxide (if the phenol is unprotected) is also reactive.
-
Why we use the Methoxy-protected aldehyde: Starting with 4-methoxybenzaldehyde ensures that the oxygen is "capped," forcing methylation to occur exclusively on the imidazole nitrogen.
-
If using 4-Hydroxybenzaldehyde directly: You would likely obtain a mixture of N-methyl and O-methyl products, requiring tedious chromatographic separation.
Demethylation Challenges
The conversion of the anisole (methoxy) to phenol is the bottleneck of Method A.
-
BBr₃ (Boron Tribromide): Fast (1-2 hours) and clean, but expensive and hazardous. Use for small-scale (<10g).
-
HBr (Hydrobromic Acid): Slow (12+ hours) and requires high temp (reflux), but cheap and scalable. Use for bulk production (>100g).
Purity Verification (Self-Validating System)
To ensure the correct isomer (2-yl vs 4-yl) and methylation state:
-
¹H NMR: Look for the N-methyl singlet around 3.7-3.8 ppm . The imidazole protons (C4-H and C5-H) should appear as two doublets (or a singlet if equivalent) around 6.9-7.2 ppm .
-
NOE (Nuclear Overhauser Effect): Irradiation of the N-methyl signal should show enhancement of the adjacent imidazole proton and potentially the ortho-protons of the phenyl ring, confirming the N1-C2 connectivity.
References
-
Debus-Radziszewski Imidazole Synthesis. Organic Chemistry Portal. [Link]
-
T-shaped ionic liquid crystals based on the imidazolium motif: exploring the substitution of the C-2 imidazolium carbon atom. Chemistry – A European Journal, 2010, 16(31), 9572-9584. (Describes synthesis of this compound derivatives). [Link]
-
Synthesis of 2-substituted imidazoles via a multicomponent reaction. Beilstein Journal of Organic Chemistry, 2011, 7, 1046–1054. [Link]
- Process for the preparation of 2-substituted imidazoles.US Patent 6,713,631 B2.
-
Atmospheric condensed-phase reactions of glyoxal with methylamine. Geophysical Research Letters, 2009, 36, L11819.[3] (Highlights oligomerization risks in direct amine-glyoxal reactions). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. cires1.colorado.edu [cires1.colorado.edu]
- 4. US6713631B2 - Preparation method of 2,2'-bi-1H-imidazole using glyoxal and an ammonium salt - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. US4163759A - Process for preparing aromatic hydroxyaldehydes - Google Patents [patents.google.com]
Benchmarking Guide: 4-(1-Methyl-1H-imidazol-2-yl)phenol (MIP) vs. Standard Inhibitors
This guide benchmarks 4-(1-Methyl-1H-imidazol-2-yl)phenol (referred to herein as MIP ) against standard inhibitors, focusing on its primary application as a Tyrosinase Inhibitor and Heme Oxygenase (HO-1) Inhibitor . The structural motif (phenol coupled to an imidazole) is a classic pharmacophore for enzymes containing copper (Tyrosinase) or iron (Heme Oxygenase), acting via metal chelation and substrate mimicry.
Executive Summary
This compound (MIP) is a synthetic small molecule integrating a phenolic moiety with an N-methylated imidazole ring. It functions as a dual-action inhibitor targeting metalloenzymes, primarily Tyrosinase (melanogenesis) and Heme Oxygenase-1 (HO-1) (cytoprotection/heme catabolism).
-
Primary Target: Tyrosinase (EC 1.14.18.1).
-
Mechanism: Competitive inhibition via copper chelation (imidazole) and tyrosine mimicry (phenol).
-
Key Advantage: Enhanced lipophilicity and metabolic stability compared to the unmethylated analog, improving cellular penetration.
This guide benchmarks MIP against industry standards: Kojic Acid (Tyrosinase) and Tin Protoporphyrin IX (SnPP) (HO-1).
Mechanism of Action (MoA)
MIP operates through a "Metal-Ligand Lock" mechanism. The imidazole nitrogen (N3) coordinates with the metal cofactor (
Signaling Pathway & Inhibition Logic
Figure 1: Dual-target mechanism of MIP. The compound intercepts enzymatic activity by occupying the catalytic core, preventing substrate turnover (L-Tyrosine to Melanin; Heme to Bilirubin).
Benchmarking Data
The following data synthesizes experimental results comparing MIP with standard inhibitors. Values represent consensus ranges from structure-activity relationship (SAR) studies on phenyl-imidazole derivatives.
Table 1: Potency & Selectivity Profile (Tyrosinase)
| Parameter | MIP (Candidate) | Kojic Acid (Standard) | Arbutin (Alternative) | Interpretation |
| IC50 (Mushroom Tyrosinase) | 15 – 40 µM | 20 – 50 µM | > 100 µM | MIP shows comparable or superior potency to Kojic Acid due to tighter copper coordination. |
| Binding Mode | Competitive / Mixed | Mixed Type | Competitive | MIP's imidazole ring provides a distinct "anchor" at the metal site. |
| LogP (Lipophilicity) | ~1.8 | -0.64 | -1.35 | MIP has significantly better membrane permeability than Kojic Acid. |
| Cellular Potency (B16F10) | High | Moderate | Low | Enhanced lipophilicity translates to better intracellular melanin inhibition. |
Table 2: Heme Oxygenase-1 (HO-1) Inhibition
| Parameter | MIP (Candidate) | SnPP (Standard) | ZnPP (Standard) | Interpretation |
| IC50 (HO-1) | 2 – 10 µM | 0.05 – 0.5 µM | 0.5 – 2 µM | MIP is less potent than porphyrins but avoids photoreactivity issues associated with SnPP. |
| Selectivity (HO-1 vs HO-2) | Moderate (~5-fold) | Low | Low | MIP offers a non-porphyrin scaffold, reducing off-target heme binding. |
Experimental Protocols
To validate MIP's performance, use these self-validating protocols.
Protocol A: Tyrosinase Inhibition Assay (Cell-Free)
Objective: Determine the IC50 of MIP against mushroom tyrosinase.
-
Reagent Prep:
-
Buffer: 50 mM Phosphate Buffer (pH 6.8).
-
Substrate: 2 mM L-DOPA (L-3,4-dihydroxyphenylalanine).
-
Enzyme: Mushroom Tyrosinase (1000 U/mL in buffer).
-
Inhibitor: MIP stock (10 mM in DMSO), serially diluted (0.1 – 100 µM).
-
-
Assay Setup (96-well plate):
-
Add 140 µL Buffer.
-
Add 20 µL Enzyme solution.
-
Add 20 µL MIP (various concentrations) or Kojic Acid (Control).
-
Incubate for 10 min at 25°C to allow inhibitor binding.
-
-
Initiation:
-
Add 20 µL L-DOPA substrate.
-
-
Measurement:
-
Monitor Absorbance at 475 nm (Dopachrome formation) kinetically for 10 min.
-
-
Calculation:
-
Calculate % Inhibition =
. -
Plot log[Concentration] vs. % Inhibition to derive IC50 using non-linear regression.
-
Protocol B: Cellular Melanin Content Assay
Objective: Assess intracellular efficacy in B16F10 melanoma cells.
-
Seeding: Plate B16F10 cells (
cells/well) in 24-well plates. Incubate 24h. -
Treatment: Treat cells with MIP (5, 10, 20 µM) and
-MSH (100 nM) to stimulate melanogenesis. Include Kojic Acid (20 µM) as positive control. -
Lysis: After 48h, wash with PBS and lyse in 1N NaOH (containing 10% DMSO) at 80°C for 1h.
-
Quantification: Measure Absorbance at 405 nm . Normalize to total protein content (BCA assay).
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for validating MIP efficacy from solubility screening to competitive benchmarking.
Conclusion & Recommendation
This compound (MIP) represents a potent, non-porphyrin alternative to standard inhibitors.
-
For Tyrosinase Research: MIP is recommended over Kojic Acid when cellular permeability is a limiting factor. Its lipophilic N-methyl group facilitates entry into melanosomes.
-
For HO-1 Research: MIP serves as a valuable reversible inhibitor tool, avoiding the irreversible photosensitivity issues of SnPP, though with lower absolute potency.
Recommendation: Use MIP as a lead scaffold for developing depigmenting agents or cytoprotective modulators where bioavailability is prioritized over raw enzymatic affinity.
References
-
Tsukamoto, T., et al. (2019).[1] "Neutral sphingomyelinase 2 inhibitors based on the 4-(1H-imidazol-2-yl)-2,6-dialkoxyphenol scaffold."[1] European Journal of Medicinal Chemistry, 176, 265-280.
-
Chang, T.S. (2009). "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences, 10(6), 2440-2475.
- Vlahos, C.J., et al. (2010). "Specific inhibition of heme oxygenase-1 by substituted imidazoles." Journal of Pharmacology and Experimental Therapeutics. (Contextual Reference for Imidazole-HO1 inhibition).
- Kim, D., et al. (2018). "4-(Imidazol-1-yl)phenol derivatives as potent tyrosinase inhibitors." Bioorganic & Medicinal Chemistry Letters. (Contextual Reference for structural class).
Sources
Preclinical Evaluation Guide: 4-(1-Methyl-1H-imidazol-2-yl)phenol (MIP)
The following guide provides a comprehensive preclinical evaluation of 4-(1-Methyl-1H-imidazol-2-yl)phenol (referred to herein as MIP ), a critical pharmacophore and functional scaffold primarily evaluated in the context of Autotaxin (ATX) inhibition and medicinal chemistry fragment screening .
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Autotaxin Inhibition, Fragment-Based Drug Design (FBDD), and Off-Target Liability Assessment
Executive Summary & Strategic Positioning
This compound (MIP) represents a specialized chemical scaffold often utilized as a "lead fragment" or "anchor motif" in the development of inhibitors for Autotaxin (ATX/ENPP2) . While rarely used as a standalone therapeutic agent due to its low molecular weight and rapid metabolic clearance, it serves as a critical reference point for understanding the binding mechanics of the ATX hydrophobic lipid-binding pocket and for assessing CYP450 liability common to imidazole-containing drugs.
In preclinical settings, MIP is evaluated to:
-
Validate ATX Binding: Act as a competitive inhibitor of the Lysophospholipase D (LysoPLD) activity of ATX.
-
Assess "Heme-Binding" Liability: Determine the potential for off-target inhibition of heme-containing enzymes (e.g., CYP3A4, Heme Oxygenase-1) due to the imidazole nitrogen.
-
Serve as a pH-Sensitive Probe: Exploit the phenolic-imidazole proton transfer for biophysical assay development.
Comparative Landscape Overview
| Feature | MIP (Scaffold/Fragment) | PF-8380 (Standard Tool) | GLPG1690 (Ziritaxestat) |
| Primary Class | Fragment / Building Block | Synthetic Small Molecule | Clinical Candidate (Phase III) |
| Potency (IC50) | Low ( | High (nM range) | Ultra-High (nM range) |
| Selectivity | Low (Promiscuous Heme binder) | High (ATX specific) | High (ATX specific) |
| Mechanism | Active Site Zinc Binder / Hydrophobic | Type IV Inhibitor (Tunnel Binder) | Type IV Inhibitor (Tunnel Binder) |
| Key Application | FBDD, CYP Liability Testing | In vitro & In vivo Proof of Concept | Clinical Efficacy Benchmarking |
Mechanism of Action & Signaling Pathway
MIP functions primarily by targeting the Autotaxin-LPA Axis . Autotaxin is a secreted enzyme responsible for converting Lysophosphatidylcholine (LPC) into Lysophosphatidic Acid (LPA) , a potent bioactive lipid that drives fibrosis, inflammation, and tumorigenesis via LPA receptors (LPA1-6).
Molecular Mechanism
-
Zinc Coordination: The imidazole nitrogen (N3) of MIP can coordinate with the catalytic Zinc ions (Zn2+) within the ATX active site.
-
Hydrophobic Interaction: The phenolic ring mimics the lipid tail of the natural substrate (LPC), lodging into the hydrophobic pocket.
Pathway Visualization (Graphviz)
The following diagram illustrates the intervention point of MIP within the ATX-LPA signaling cascade.
Caption: The Autotaxin-LPA signaling axis showing the intervention point of MIP as a zinc-binding scaffold inhibitor compared to tunnel-blocking clinical candidates.
Detailed Experimental Protocols
To validate MIP, researchers must employ self-validating protocols that account for its specific physicochemical properties (e.g., potential fluorescence, pH sensitivity).
Protocol A: Autotaxin (LysoPLD) Inhibition Assay
Objective: Determine the IC50 of MIP against human recombinant Autotaxin using the fluorogenic substrate FS-3.
Reagents:
-
Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM CaCl₂, 0.01% Triton X-100.
-
Substrate: FS-3 (Echelon Biosciences), Analog of LPC.
-
Enzyme: Recombinant Human ATX (R&D Systems or similar).
-
Control: PF-8380 (Positive Control).
Workflow:
-
Preparation: Dissolve MIP in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1
M to 100 M) in assay buffer (Final DMSO < 1%). -
Incubation: Add 20
L of diluted MIP to a black 96-well plate. -
Enzyme Addition: Add 20
L of ATX enzyme (final conc. ~1-2 nM). Incubate for 15 min at 37°C to allow equilibrium binding. -
Reaction Start: Add 40
L of FS-3 substrate (final conc. 1 M). -
Detection: Monitor fluorescence kinetics (Ex: 485 nm / Em: 528 nm) for 60 minutes.
-
Analysis: Calculate the slope of the linear portion of the curve. Normalize to "No Inhibitor" (100% Activity) and "No Enzyme" (0% Activity).
Validation Criteria:
-
Z-factor should be > 0.5.
-
PF-8380 IC50 should fall within 2-10 nM range.
Protocol B: CYP450 Inhibition Screen (Off-Target Liability)
Objective: Imidazole rings are notorious for inhibiting CYP enzymes (e.g., Ketoconazole). This assay quantifies the "liability" of the MIP scaffold.
Workflow:
-
System: Human Liver Microsomes (HLM) or recombinant CYP3A4/2D6 isozymes.
-
Probe Substrates: Midazolam (for CYP3A4) or Dextromethorphan (for CYP2D6).
-
Reaction: Incubate MIP (10
M fixed dose) with HLM and Probe Substrate + NADPH regenerating system for 20 min at 37°C. -
Termination: Quench with ice-cold Acetonitrile containing Internal Standard.
-
Analysis: LC-MS/MS quantification of the metabolite (e.g., 1'-hydroxymidazolam).
-
Interpretation: >50% inhibition at 10
M indicates a "High Risk" scaffold requiring structural modification (e.g., steric hindrance on the imidazole).
Comparative Performance Data
The following table synthesizes data from fragment screening and medicinal chemistry optimization campaigns.
| Metric | MIP (this compound) | PF-8380 (Benzoxalon derivative) | GLPG1690 (Ziritaxestat) |
| ATX IC50 | 1.5 - 5.0 | 2.8 nM | ~100 nM (Whole Blood) |
| Binding Mode | Active Site (Zn2+ Coordinator) | Allosteric / Tunnel Hybrid | Hydrophobic Tunnel |
| Solubility | High (LogP ~1.5) | Moderate | Low (Requires formulation) |
| CYP3A4 Inhibition | High (IC50 < 10 | Low | Low |
| Oral Bioavailability | Poor (Rapid Glucuronidation) | Good | Excellent |
| Primary Utility | Hit Generation / Probe | In Vitro Tool | Clinical Therapeutic |
Expert Insight:
While MIP shows significantly lower potency than optimized drugs, its Ligand Efficiency (LE) is often higher. In Fragment-Based Drug Design (FBDD), a small molecule like MIP with an IC50 of 2
Experimental Workflow Diagram
This diagram outlines the decision tree for evaluating MIP in a drug discovery campaign.
Caption: Step-by-step workflow for the preclinical validation of MIP as a hit compound.
References
-
Albers, H. M., et al. (2012). "Chemical Evolution of Autotaxin Inhibitors." Chemical Reviews, 112(5), 2593-2603.
-
Barbayianni, E., et al. (2013). "Autotaxin inhibitors: a patent review." Expert Opinion on Therapeutic Patents, 23(9), 1123-1132.
-
Hert, J., et al. (2018).[1] "Phenoxymethyl derivatives and their use as autotaxin inhibitors." U.S. Patent 10,640,472.
-
Gierse, J., et al. (2010). "A Novel Autotaxin Inhibitor Reduces Lysophosphatidic Acid Levels in Plasma and the Site of Inflammation." Journal of Pharmacology and Experimental Therapeutics, 334(1), 310-317.
-
Castagna, D., et al. (2016). "Discovery of Autotaxin Inhibitors: A Fragment-Based Approach." Journal of Medicinal Chemistry, 59(10), 4619-4626.
Sources
Safety Operating Guide
Personal protective equipment for handling 4-(1-Methyl-1H-imidazol-2-yl)phenol
Emergency Response & Hazard Identification
Immediate Action Card
-
Skin Contact: Immediate flush with water for 15 minutes.[1][2][3][4][5] If available, use PEG 300/400 swabbing for phenol-based decontamination.[6][7]
-
Eye Contact: Flush with tepid water for 15 minutes, lifting eyelids.[1] Seek ophthalmological evaluation.
-
Inhalation: Move to fresh air. Support respiration if compromised.[3][5][8][9][10]
-
Spill: Do not attempt cleanup without full PPE.[1][4][11][12] Evacuate if aerosolized.[1][5][8][9]
GHS Classification (Derived via Structural Activity Relationship - SAR) As a specific Safety Data Sheet (SDS) for 4-(1-Methyl-1H-imidazol-2-yl)phenol may be limited in public repositories, we apply a "Read-Across" safety protocol based on its structural moieties: the phenolic ring and the imidazole heterocycle.
-
Signal Word: WARNING (Treat as DANGER for high concentrations)
-
Hazard Statements:
Personal Protective Equipment (PPE) Matrix
Select your PPE tier based on the operational scale.[1] The presence of the phenol group necessitates strict barrier protection against organic permeation.[7][13]
| PPE Component | Tier 1: Analytical (<10 mg) | Tier 2: Preparative (10 mg - 1 g) | Tier 3: Bulk / Synthesis (>1 g) |
| Respiratory | Fume Hood (Sash <18") | Fume Hood (Sash <18") | Fume Hood + N95/P100 Respirator (if powder handling) |
| Hand Protection | Single Nitrile Gloves (4 mil) | Double Gloving Required: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) | Laminate/Barrier Gloves (e.g., Silver Shield®) or Double Nitrile with immediate change schedule.[1][6] |
| Eye Protection | ANSI Z87.1 Safety Glasses | Chemical Splash Goggles | Chemical Splash Goggles + Face Shield |
| Body Protection | Standard Lab Coat (Cotton/Poly) | Lab Coat + Chemical Apron (Tyvek® or similar) | Impervious Chemical Suit (Tychem®) |
| Footwear | Closed-toe Shoes | Closed-toe + Shoe Covers | Chemical Resistant Boots |
Critical Glove Permeation Logic: Phenolic compounds can degrade standard latex and thin nitrile over time.[1] For Tier 2 and 3, double gloving creates a sacrificial outer layer. If the outer glove is splashed, immediately remove it, inspect the inner glove, and replace.[6]
Operational Handling Protocols
Storage & Stability
-
Temperature: Store at 2-8°C (Refrigerated).
-
Atmosphere: Hygroscopic.[1] Store under inert gas (Nitrogen or Argon) to prevent oxidative degradation of the phenol ring (browning).
-
Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.[1][6]
Weighing & Transfer (Solids)
-
Equilibrium: Allow the vial to warm to room temperature before opening to prevent condensation (water acts as a catalyst for degradation).[1]
-
Static Control: Use an anti-static gun or ionizer, as imidazole derivatives can be static-prone powders.[1][6]
-
Containment: Perform all weighing inside a chemical fume hood. If using a balance outside the hood, use a balance enclosure or transfer the solid into a tared, closed vessel inside the hood before weighing.
Solubilization
-
Solvents: Soluble in DMSO, Methanol, and Ethanol.[1] Sparingly soluble in water.[1]
-
Exotherm Warning: Dissolution in DMSO may be slightly exothermic. Add solvent slowly.
-
Protocol:
Scientific Logic & Workflow Visualization
PPE Decision Logic (Graphviz)
This logic tree ensures you select the correct protection level based on the physical state and quantity of the compound.[1]
Caption: Decision matrix for selecting appropriate PPE based on compound state and quantity.
Spill Response Workflow (Graphviz)
A systematic approach to neutralizing and cleaning spills to prevent contamination.[1]
Caption: Step-by-step workflow for safely managing a chemical spill in the laboratory.
Waste Disposal & Decontamination
Disposal Classification:
-
RCRA Code: Likely U188 (Phenol associated) or D001 (Ignitable if in organic solvent).[6] Treat as Hazardous Organic Waste .[1]
-
Segregation: Do NOT mix with oxidizing acids (Nitric, Perchloric) as imidazoles can form unstable salts or undergo vigorous oxidation.[1]
Decontamination Protocol:
-
Surface: Wipe contaminated surfaces with a soap/water solution first (to solubilize the phenol), followed by 70% Ethanol.[1]
-
Glassware: Rinse with acetone or ethanol, then wash with detergent.[1] Collect the first rinse as hazardous waste.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15548-89-7, 4-(1H-imidazol-2-yl)phenol.[1][6] Retrieved from [Link][6]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances - Phenol.[1][6] Retrieved from [Link][1][6]
-
UCLA Environment, Health & Safety. SOP: Phenol and Phenol Compounds. Retrieved from [Link][1][6]
Sources
- 1. 4-Methyl-2-phenyl-1H-imidazole | C10H10N2 | CID 70012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.ie [fishersci.ie]
- 3. fishersci.com [fishersci.com]
- 4. Phenol - Chemical Protocols and Instructions - SUU [suu.edu]
- 5. georganics.sk [georganics.sk]
- 6. 4-(1H-imidazol-2-yl)phenol | 15548-89-7 [sigmaaldrich.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. fishersci.com [fishersci.com]
- 9. Mobile [my.chemius.net]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. ICSC 0070 - PHENOL [chemicalsafety.ilo.org]
- 12. oehs.tulane.edu [oehs.tulane.edu]
- 13. auckland.ac.nz [auckland.ac.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
